Ac-D-Ala-OH-d4
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
(2R)-2-acetamido-2,3,3,3-tetradeuteriopropanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m1/s1/i1D3,3D |
InChI Key |
KTHDTJVBEPMMGL-FNGOLQEDSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])[2H])NC(=O)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Ac-D-Ala-OH-d4: A Technical Guide to its Application in Bacterial Peptidoglycan Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-D-Ala-OH-d4, the deuterated form of N-acetyl-D-alanine, serves as a powerful tool in the study of bacterial cell wall biosynthesis. As a stable isotope-labeled analog of a crucial peptidoglycan precursor, it enables researchers to trace the metabolic incorporation and turnover of D-alanine within the bacterial cell wall. This technical guide provides an in-depth overview of the application of this compound in research, with a focus on metabolic labeling experiments coupled with mass spectrometry. Detailed experimental protocols, data interpretation, and visualizations of the underlying biochemical pathways and analytical workflows are presented to facilitate its use in academic and industrial research settings.
Introduction: The Significance of D-Alanine in Bacterial Peptidoglycan
The bacterial cell wall is a unique and essential organelle, primarily composed of peptidoglycan (PG), a heteropolymer of glycan strands cross-linked by short peptides. This structure provides mechanical strength and protects the bacterium from osmotic lysis. A key component of the peptide side chains in the PG of most bacteria is the D-amino acid D-alanine (D-Ala). The terminal D-Ala-D-Ala dipeptide of the PG precursor, Lipid II, is critical for the transpeptidation reactions that create the cross-links, conferring rigidity to the cell wall. Due to its essentiality and absence in eukaryotes, the PG biosynthesis pathway is a major target for antibiotics.
Stable isotope labeling has emerged as a robust method for studying the dynamics of PG synthesis and remodeling. This compound, a deuterated analog of D-alanine, can be supplied to bacteria and will be incorporated into their PG. Subsequent analysis by mass spectrometry allows for the quantification of newly synthesized PG, providing insights into bacterial growth, cell division, and the effects of antimicrobial agents.
Core Application: Metabolic Labeling and Mass Spectrometry
The primary use of this compound is as a metabolic tracer to study the dynamics of bacterial peptidoglycan. The workflow involves introducing the deuterated compound into the bacterial growth medium, allowing it to be incorporated into the cell wall, and then analyzing the resulting labeled peptidoglycan fragments by mass spectrometry.
Principle of Stable Isotope Labeling with this compound
Bacteria possess enzymes that can process exogenously supplied D-alanine and its derivatives for incorporation into the peptidoglycan synthesis pathway. This compound is taken up by the bacteria and the D-alanine-d4 moiety is incorporated into the pentapeptide stem of the Lipid II precursor. This labeled precursor is then integrated into the growing peptidoglycan network by penicillin-binding proteins (PBPs).
By switching from a medium containing unlabeled D-alanine to one containing this compound, researchers can perform pulse-chase experiments to track the synthesis and turnover of the cell wall. The mass difference between the natural isotope and the deuterium-labeled D-alanine allows for the differentiation and quantification of "old" versus "new" peptidoglycan using mass spectrometry.
Experimental Protocols
The following protocols are generalized from established methods for stable isotope labeling of bacterial peptidoglycan.[1] Researchers should optimize conditions for their specific bacterial species and experimental goals.
Bacterial Culture and Metabolic Labeling
-
Prepare Growth Media: Prepare a defined minimal medium appropriate for the bacterial species of interest. For effective labeling, the medium should ideally not contain unlabeled D-alanine.
-
Bacterial Inoculation and Growth: Inoculate the medium with the bacterial strain and grow the culture to the desired cell density (e.g., mid-logarithmic phase).
-
Metabolic Labeling: Introduce this compound into the culture medium at a final concentration typically in the range of 1-5 mM. The optimal concentration should be determined empirically to ensure efficient labeling without causing toxicity.
-
Incubation: Continue to incubate the culture for a predetermined period to allow for the incorporation of the labeled D-alanine into the peptidoglycan. This can range from a fraction of a generation time to several generations, depending on the experimental question.
-
Harvesting: Harvest the bacterial cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove any remaining labeled medium.
Peptidoglycan Isolation and Digestion
-
Cell Lysis: Resuspend the bacterial pellet in a lysis buffer and disrupt the cells using methods such as sonication or bead beating.
-
Peptidoglycan Purification: Purify the insoluble peptidoglycan from the cell lysate by repeated washing steps with detergents (e.g., SDS) and enzymes (e.g., DNase, RNase, and proteases) to remove other cellular components.
-
Enzymatic Digestion: Digest the purified peptidoglycan into its constituent muropeptides using a muramidase, such as mutanolysin or lysozyme. This cleavage of the glycan backbone releases the soluble muropeptide fragments.
-
Reduction of Muramic Acid: To prevent the formation of anomers, reduce the terminal N-acetylmuramic acid residues of the muropeptides with sodium borohydride.
-
Sample Cleanup: Desalt and purify the muropeptide mixture using solid-phase extraction or another appropriate method to prepare it for mass spectrometry analysis.
Mass Spectrometry Analysis
-
Liquid Chromatography (LC) Separation: Separate the complex mixture of muropeptides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Spectrometry (MS) Detection: Analyze the eluting muropeptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both MS1 (for quantification) and MS/MS (for structural confirmation) modes.
-
Data Analysis: Identify the muropeptide species based on their accurate mass and fragmentation patterns. Quantify the relative abundance of the unlabeled ("light") and deuterated ("heavy") forms of each muropeptide by comparing the peak areas of their respective isotopic envelopes in the MS1 spectra.
Data Presentation and Interpretation
The quantitative data obtained from the mass spectrometry analysis can be summarized to provide insights into peptidoglycan dynamics.
Representative Quantitative Data
The following table presents a hypothetical dataset from an experiment tracking the incorporation of this compound into the peptidoglycan of a model bacterium over time.
| Time Point (minutes) | Muropeptide Species | % Labeled (d4) | % Unlabeled (d0) | Turnover Rate (%/min) |
| 15 | Monomer (Tripeptide) | 25.3 | 74.7 | 1.69 |
| 15 | Monomer (Tetrapeptide) | 30.1 | 69.9 | 2.01 |
| 15 | Dimer (Tetra-Tri) | 15.8 | 84.2 | 1.05 |
| 30 | Monomer (Tripeptide) | 48.9 | 51.1 | 1.63 |
| 30 | Monomer (Tetrapeptide) | 55.2 | 44.8 | 1.84 |
| 30 | Dimer (Tetra-Tri) | 30.5 | 69.5 | 1.02 |
| 60 | Monomer (Tripeptide) | 75.1 | 24.9 | 1.25 |
| 60 | Monomer (Tetrapeptide) | 82.4 | 17.6 | 1.37 |
| 60 | Dimer (Tetra-Tri) | 58.3 | 41.7 | 0.97 |
This table illustrates the expected trend of increasing incorporation of the deuterated label over time, allowing for the calculation of turnover rates for different components of the peptidoglycan.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Incorporation of this compound into peptidoglycan biosynthesis.
Caption: Analytical workflow for stable isotope-labeled peptidoglycan.
Conclusion
This compound is an invaluable tool for the quantitative analysis of bacterial peptidoglycan biosynthesis and turnover. Its application in metabolic labeling experiments, coupled with high-resolution mass spectrometry, provides a detailed view of the dynamics of the bacterial cell wall. This technical guide offers a framework for researchers to design and execute experiments using this compound, enabling deeper insights into bacterial physiology and aiding in the development of novel antimicrobial strategies that target the essential process of cell wall synthesis. The methodologies described herein are adaptable to a wide range of bacterial species and research questions, from fundamental studies of bacterial growth to the elucidation of antibiotic mechanisms of action.
References
Synthesis and Isotopic Purity of Ac-D-Ala-OH-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of N-acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4). This deuterated amino acid derivative is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. This document outlines a viable synthetic route, detailed experimental protocols for synthesis and purification, and robust analytical methodologies for the determination of isotopic purity.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process. The first step involves the deuteration of a suitable precursor to introduce the deuterium atoms, followed by the N-acetylation of the deuterated D-alanine. A highly effective method for the stereospecific deuteration is the catalytic stereoinversion of L-alanine to deuterated D-alanine. This is followed by a standard N-acetylation reaction using acetic anhydride.
Synthetic Pathway Overview
The overall synthetic pathway can be visualized as a two-step process starting from the readily available L-alanine.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Catalytic Stereoinversion of L-Alanine to Deuterated D-Alanine-d4
This protocol is adapted from a method utilizing a pyridoxal analogue and a chiral base for the catalytic deuteration of L-alanine with inversion of stereochemistry.[1] This approach allows for the production of deuterated D-alanine under mild conditions.
-
Materials:
-
L-Alanine
-
3,5-Dichloro-2-hydroxybenzaldehyde (pyridoxal analogue)
-
Chiral guanidine base
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated phosphate buffer (pD 7.0)
-
Dowex 50WX8 resin (H⁺ form)
-
Pyridine (for elution)
-
Ethanol
-
-
Procedure:
-
Prepare a solution of L-alanine in deuterated phosphate buffer (pD 7.0) in a sealed reaction vessel.
-
Add the 3,5-dichloro-2-hydroxybenzaldehyde catalyst and the chiral guanidine base to the solution. The typical molar ratio of substrate to catalyst and base should be optimized but can be initiated at 100:1:1.
-
Stir the reaction mixture at 25 °C. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal of L-alanine.
-
Upon completion of the reaction, acidify the mixture with DCl in D₂O.
-
Apply the reaction mixture to a Dowex 50WX8 (H⁺ form) column.
-
Wash the column with D₂O to remove the catalyst and other impurities.
-
Elute the deuterated D-alanine from the resin using a solution of pyridine in D₂O.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a D₂O/ethanol mixture to yield pure D-alanine-d4.
-
Protocol 2: N-Acetylation of D-Alanine-d4
This protocol describes a general method for the N-acetylation of an amino acid using acetic anhydride.[2][3]
-
Materials:
-
D-Alanine-d4 (from Protocol 1)
-
Glacial acetic acid
-
Acetic anhydride
-
Deionized water
-
-
Procedure:
-
Suspend D-alanine-d4 in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. The molar ratio of D-alanine-d4 to acetic acid is typically around 1:5.[3]
-
Heat the mixture to 50-60 °C with stirring.
-
Slowly add acetic anhydride (1.2 molar equivalents relative to D-alanine-d4) to the suspension over a period of 1-2 hours.[2]
-
Continue stirring the reaction mixture at 50-60 °C for an additional 2-4 hours after the addition is complete.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the acetic acid and excess acetic anhydride under reduced pressure.
-
Add deionized water to the residue to induce crystallization.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.
-
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is critical to ensure its suitability for its intended application. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive analysis of isotopic enrichment and the location of the deuterium labels.[4]
Isotopic Purity Analysis Workflow
The workflow for determining the isotopic purity involves sample preparation, data acquisition using HR-MS and NMR, and subsequent data analysis to calculate the isotopic enrichment.
References
- 1. Catalytic Stereoinversion of L-Alanine to Deuterated D-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 3. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Technical Deep Dive: Ac-D-Ala-OH-d4 Versus N-acetyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of deuterated N-acetyl-D-alanine (Ac-D-Ala-OH-d4) and its non-deuterated counterpart, N-acetyl-D-alanine. Deuteration, the selective replacement of hydrogen with deuterium, is a strategic tool in drug development to enhance pharmacokinetic profiles and metabolic stability. This document explores the fundamental differences between these two compounds, detailing their synthesis, biochemical significance, and the anticipated impact of deuteration on their metabolic fate. Detailed experimental protocols for comparative analysis and quantitative data are presented to guide researchers in their investigations.
Introduction: The Significance of N-acetyl-D-alanine and the Role of Deuteration
N-acetyl-D-alanine is a crucial molecule in microbiology and pharmacology. It serves as a structural analog of the D-alanyl-D-alanine dipeptide terminus of peptidoglycan precursors in bacterial cell walls.[1] This makes it an invaluable tool for studying the mechanisms of action of antibiotics, such as vancomycin, which target this moiety to inhibit bacterial cell wall synthesis.[1]
Deuteration is the strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium. This substitution can significantly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a "kinetic isotope effect" (KIE), where the rate of reactions involving the cleavage of a C-D bond is slower than that of a C-H bond.[2] In drug development, this can translate to improved metabolic stability, a longer half-life, and potentially a more favorable safety profile by altering metabolic pathways.[3]
This guide focuses on this compound, a deuterated form of N-acetyl-D-alanine, to provide a detailed comparison with its non-deuterated analog for researchers in drug discovery and development.
Physicochemical Properties
The primary physical difference between this compound and N-acetyl-D-alanine is their molecular weight, owing to the replacement of four hydrogen atoms with deuterium. Other physicochemical properties are expected to be very similar.
| Property | N-acetyl-D-alanine | This compound | Reference |
| Molecular Formula | C₅H₉NO₃ | C₅H₅D₄NO₃ | [4] |
| Molecular Weight | 131.13 g/mol | 135.17 g/mol | [4] |
| Appearance | White to off-white powder | White to off-white powder | [4] |
| Storage Temperature | -20°C | -20°C | [4] |
Synthesis and Manufacturing
The synthesis of both N-acetyl-D-alanine and its deuterated analog can be achieved through established chemical methods.
Synthesis of N-acetyl-D-alanine
A common method for the N-acetylation of amino acids involves the use of acetic anhydride in an acidic medium.
Experimental Protocol: N-acetylation of D-alanine
-
Dissolution: D-alanine is dissolved in glacial acetic acid.
-
Acetylation: Acetic anhydride (1.2 to 1.3 molar equivalents) is added to the solution. The reaction is typically stirred at a moderately elevated temperature (e.g., 48-55°C).
-
Work-up: The acetic acid is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from water to yield N-acetyl-D-alanine.
Synthesis of this compound
The synthesis of the deuterated analog involves the acetylation of deuterated D-alanine (D-alanine-d4). D-alanine-d4 can be prepared through methods such as refluxing D-alanine in D₂O with a catalyst.
Experimental Protocol: Synthesis of this compound
-
Deuteration of D-alanine (if not commercially available): D-alanine can be deuterated by refluxing in deuterium oxide (D₂O) with a suitable catalyst, such as a supported platinum catalyst, or through acid/base-catalyzed exchange reactions.[5]
-
N-acetylation: Deuterated D-alanine (D-alanine-d4) is then acetylated using a deuterated acetyl source, such as acetic anhydride-d6, in a suitable deuterated solvent to prevent isotopic dilution. The reaction conditions are similar to those for the non-deuterated synthesis.
-
Purification: The final product, this compound, is purified using standard techniques like recrystallization or chromatography.
Comparative Analysis: The Kinetic Isotope Effect in Metabolism
The primary rationale for using this compound is to leverage the kinetic isotope effect to alter its metabolic profile. The metabolism of D-amino acids in many organisms is initiated by the enzyme D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-amino acids.[6]
Anticipated Metabolic Differences
The cleavage of the C-H bond at the alpha-carbon of D-alanine is a key step in its oxidation by DAAO. By replacing this hydrogen with deuterium in this compound, this bond becomes stronger and is broken more slowly. This is expected to result in:
-
Reduced Rate of Enzymatic Metabolism: A slower rate of oxidation by DAAO.
-
Increased Metabolic Stability: A longer half-life in in vitro metabolic assays.
-
Altered Pharmacokinetic Profile: In vivo, this could lead to a longer plasma half-life, increased exposure (AUC), and reduced clearance.[3]
Quantitative Data: Kinetic Isotope Effect
| Parameter | Value | Implication | Reference |
| Primary Kinetic Isotope Effect (kH/kD) for D-amino acid oxidase with [2-D]D-alanine (at low pH) | 9.1 ± 1.5 | The rate of enzymatic oxidation of deuterated D-alanine is approximately 9 times slower than the non-deuterated form under these conditions. | [7] |
| Primary Kinetic Isotope Effect (kH/kD) for D-amino acid oxidase with [2-D]D-alanine (at high pH) | 2.3 ± 0.3 | The kinetic isotope effect is pH-dependent, but still significant at higher pH. | [7] |
Note: This data is for D-alanine, the precursor to N-acetyl-D-alanine. The N-acetylation may influence the absolute rates but the principle of the kinetic isotope effect remains the same.
To illustrate the potential in vivo pharmacokinetic consequences of deuteration, the following table presents data from a study on deuterated (d9-) versus non-deuterated methadone in mice.[2] This serves as a relevant example of how deuteration can impact key pharmacokinetic parameters.
| Pharmacokinetic Parameter | Methadone (non-deuterated) | d9-Methadone (deuterated) | Fold Change | Reference |
| AUC (Area Under the Curve) | - | - | 5.7-fold increase | [2] |
| Cmax (Maximum Concentration) | - | - | 4.4-fold increase | [2] |
| Clearance | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 5.2-fold decrease | [2] |
This data is for illustrative purposes to demonstrate the potential magnitude of the kinetic isotope effect on in vivo pharmacokinetics and is not directly from a study on N-acetyl-D-alanine.
Experimental Protocols for Comparative Studies
To empirically determine the differences between this compound and N-acetyl-D-alanine, the following experimental protocols are recommended.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of the compounds to metabolism by liver enzymes, primarily cytochrome P450s.
Methodology
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Cofactor Addition: Add an NADPH-regenerating system to initiate the metabolic reactions.
-
Compound Incubation: Add a known concentration of either N-acetyl-D-alanine or this compound to the incubation mixture.
-
Time Course Analysis: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the parent compound remaining over time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rodents
This study compares the pharmacokinetic profiles of the two compounds after administration to an animal model.
Methodology
-
Animal Dosing: Administer a single dose of either N-acetyl-D-alanine or this compound to separate groups of rodents (e.g., Sprague-Dawley rats) via a relevant route (e.g., intravenous or oral).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Analysis: Extract the compounds from the plasma and quantify their concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), and clearance (CL).
Signaling Pathways and Experimental Workflows
Bacterial Cell Wall Biosynthesis Pathway
N-acetyl-D-alanine is an analog of a key component in the bacterial cell wall synthesis pathway. Understanding this pathway is crucial for appreciating its role as a research tool.
Experimental Workflow for Comparative Pharmacokinetic Study
The following diagram illustrates the logical flow of a comparative in vivo pharmacokinetic study.
Conclusion
The strategic deuteration of N-acetyl-D-alanine to form this compound presents a compelling opportunity to modulate its metabolic fate. Based on the principles of the kinetic isotope effect and data from related compounds, it is anticipated that this compound will exhibit enhanced metabolic stability and a longer in vivo half-life compared to its non-deuterated counterpart. This technical guide provides the theoretical framework, quantitative expectations, and detailed experimental protocols for researchers to rigorously compare these two molecules. Such studies are essential for understanding the impact of deuteration and for the potential development of novel research tools or therapeutic agents with improved pharmacokinetic properties.
References
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. pH and kinetic isotope effects in d-amino acid oxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ac-D-Ala-OH-d4 in Peptidoglycan Biosynthesis Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of N-acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4), a deuterated analog of a key peptidoglycan precursor, in the study of bacterial cell wall biosynthesis. By leveraging stable isotope labeling coupled with mass spectrometry, researchers can meticulously track the incorporation of this probe into the peptidoglycan structure, offering a powerful tool for elucidating bacterial growth dynamics, mechanisms of antibiotic action, and the development of novel antimicrobial agents. This document details the underlying principles, experimental methodologies, data analysis workflows, and the potential of this compound as a research tool in microbiology and drug discovery.
Introduction: Peptidoglycan Biosynthesis and the Significance of D-Alanine
The bacterial cell wall is a vital organelle that maintains cellular integrity and shape, making it an excellent target for antibiotics.[1] Peptidoglycan (PG), the primary structural component of the cell wall, is a vast polymer composed of glycan strands cross-linked by short peptides.[2] A unique and essential feature of these peptides is the presence of D-amino acids, particularly D-alanine (D-Ala), which are largely absent in eukaryotes.[3]
The terminal D-Ala-D-Ala dipeptide of the pentapeptide stem is crucial for the transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), which form the cross-links that give the peptidoglycan its rigidity.[1] The enzymes involved in the synthesis and incorporation of D-alanine, such as alanine racemase and D-Ala-D-Ala ligase, are well-established antibiotic targets.[4]
Metabolic labeling using analogs of peptidoglycan precursors allows for the investigation of cell wall synthesis and remodeling in live bacteria.[2] this compound serves as a stable isotope-labeled probe that can be incorporated into the peptidoglycan biosynthetic pathway. Its deuterated nature makes it distinguishable from its natural counterpart by mass spectrometry, enabling precise quantification of new cell wall synthesis.[5] The N-acetyl group can potentially enhance uptake and prevent deamination in certain contexts.
Principle of Metabolic Labeling with this compound
Metabolic labeling with this compound relies on the ability of bacterial enzymes to recognize and process this analog as a substrate. The proposed pathway for its incorporation mirrors that of native D-alanine:
-
Uptake: this compound is transported into the bacterial cytoplasm.
-
Ligation: Inside the cell, D-Ala-D-Ala ligase (Ddl) incorporates the deuterated alanine into a D-Ala-d4-D-Ala or a mixed D-Ala-D-Ala-d4 dipeptide. The N-acetyl group may be removed by cellular amidases, or the entire molecule might be utilized by a more permissive ligase.
-
Precursor Synthesis: The resulting deuterated dipeptide is added to the UDP-MurNAc-tripeptide by MurF ligase to form the pentapeptide precursor, UDP-MurNAc-L-Ala-D-Glu-meso-DAP-D-Ala-d4-D-Ala (or a variation thereof).
-
Translocation and Polymerization: This deuterated precursor is then translocated across the cytoplasmic membrane and incorporated into the growing peptidoglycan chain by transglycosylases and transpeptidases (PBPs).
The presence of the deuterium label (d4) results in a +4 Da mass shift in the resulting muropeptides, which can be detected and quantified by mass spectrometry.
Experimental Protocols
The following are generalized protocols for the use of this compound in bacterial cell wall labeling studies. Optimization will be required for specific bacterial species and experimental goals.
Bacterial Culture and Labeling
-
Bacterial Strain and Growth Conditions: Culture the bacterial species of interest (e.g., Escherichia coli, Bacillus subtilis, Staphylococcus aureus) in an appropriate growth medium (e.g., LB, TSB, or a defined minimal medium) to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Preparation of Labeling Stock: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a high concentration (e.g., 100 mM).
-
Labeling: Add this compound to the bacterial culture to a final concentration in the range of 0.5-5 mM. The optimal concentration should be determined empirically to ensure sufficient labeling without causing toxicity or growth inhibition.
-
Incubation: Continue to incubate the culture under normal growth conditions for a desired period. This can range from a short pulse (e.g., 5-10 minutes) to study active sites of synthesis, to one or more generations to label a significant portion of the cell wall.
-
Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated label. The cell pellet can then be stored at -80°C for later analysis.
Peptidoglycan Isolation and Digestion
-
Cell Lysis: Resuspend the bacterial pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and lyse the cells. This can be achieved by boiling in SDS (4% final concentration) for 30 minutes, followed by mechanical disruption (e.g., bead beating or sonication).
-
Peptidoglycan Purification: Pellet the crude cell wall material by ultracentrifugation (e.g., 100,000 x g for 1 hour). Wash the pellet repeatedly with water to remove SDS. Treat with proteases (e.g., trypsin) and nucleases (DNase and RNase) to remove contaminating proteins and nucleic acids.
-
Muropeptide Generation: Resuspend the purified peptidoglycan in a digestion buffer (e.g., 50 mM sodium phosphate, pH 6.0) and digest with a muramidase, such as mutanolysin or lysozyme, overnight at 37°C.
-
Reduction of Muropeptides: Stop the digestion by boiling for 5 minutes. Reduce the N-acetylmuramic acid residues by adding sodium borohydride (NaBH4) or sodium borodeuteride (NaBD4) to a final concentration of 10 mg/ml and incubating for 30 minutes at room temperature. Quench the reaction by adding a few drops of phosphoric acid.
-
Sample Cleanup: Desalt the muropeptide sample using a C18 solid-phase extraction (SPE) cartridge or by size-exclusion chromatography.
LC-MS/MS Analysis of Muropeptides
-
Chromatographic Separation: Separate the muropeptides using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) with a C18 column. A common mobile phase system is a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Mass Spectrometry: Analyze the eluting muropeptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in positive ion mode.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant ions in each MS1 scan are selected for fragmentation (MS/MS).
-
Data Analysis: Identify muropeptides based on their accurate mass and fragmentation patterns. Software such as Byonic or PGFinder can aid in the automated identification of muropeptides.[6] Quantify the incorporation of this compound by comparing the peak areas of the unlabeled (d0) and deuterated (d4) versions of the same muropeptide.
Data Presentation and Interpretation
Quantitative data from this compound labeling experiments can be summarized in tables to facilitate comparison and interpretation.
Table 1: Hypothetical Incorporation of this compound into E. coli Muropeptides
| Muropeptide | Structure | Unlabeled (d0) Peak Area | Labeled (d4) Peak Area | % Incorporation |
| Monomer | GlcNAc-MurNAc-L-Ala-D-Glu-mDAP-D-Ala | 1.2 x 10^7 | 3.0 x 10^6 | 20.0% |
| Dimer (4-3) | (GlcNAc-MurNAc-L-Ala-D-Glu-mDAP-D-Ala)2 | 8.5 x 10^6 | 2.1 x 10^6 | 19.8% |
| Dimer (3-3) | (GlcNAc-MurNAc-L-Ala-D-Glu-mDAP)2 | 1.5 x 10^6 | 3.5 x 10^5 | 18.9% |
% Incorporation = [Labeled Peak Area / (Unlabeled Peak Area + Labeled Peak Area)] x 100
Table 2: Comparison of Labeling Efficiency with Other Metabolic Probes (Illustrative)
| Labeling Probe | Labeling Principle | Typical Concentration | Detection Method | Advantages | Disadvantages |
| This compound | Stable Isotope Labeling | 1-5 mM | Mass Spectrometry | Quantitative, minimal perturbation | Requires expensive equipment |
| Fluorescent D-Amino Acids (FDAAs) | Fluorescence | 100-500 µM | Fluorescence Microscopy | Visualization of growth zones | Bulky tag may affect incorporation |
| Bio-orthogonal D-Amino Acids | Click Chemistry | 0.5-2 mM | Fluorescence/Affinity | Versatile detection | Two-step labeling process |
| ¹³C or ¹⁵N-labeled amino acids | Stable Isotope Labeling | Varies (in defined media) | Mass Spectrometry | Labels entire peptide backbone | Requires defined media |
Visualizing Workflows and Pathways
Experimental Workflow
Caption: General workflow for peptidoglycan labeling and analysis.
Peptidoglycan Biosynthesis Pathway
Caption: Incorporation of this compound into peptidoglycan.
Applications in Research and Drug Development
The use of this compound offers several compelling applications:
-
Quantifying Peptidoglycan Synthesis: Precisely measure the rate of new cell wall synthesis under different growth conditions or in response to stimuli.
-
Mechanism of Action Studies: Determine how antibiotics that target the cell wall (e.g., β-lactams, vancomycin) affect the rate of peptidoglycan incorporation.
-
Identifying Novel Antibiotic Targets: Screen for compounds that inhibit the incorporation of the deuterated label, indicating interference with the peptidoglycan biosynthesis pathway.
-
Studying Bacterial Heterogeneity: Investigate differences in cell wall synthesis rates within a bacterial population.
-
Investigating Cell Wall Remodeling: Track the turnover and modification of peptidoglycan during different growth phases.[4]
Conclusion
This compound is a valuable tool for the quantitative analysis of peptidoglycan biosynthesis. Its use in stable isotope labeling experiments, coupled with the power of high-resolution mass spectrometry, provides a detailed and dynamic view of bacterial cell wall construction. While the methodologies presented here provide a solid foundation, further research is needed to establish species-specific protocols and to fully explore the potential of this and other deuterated probes in the ongoing battle against antibiotic resistance. This technical guide serves as a resource for researchers looking to employ this powerful technique to advance our understanding of bacterial physiology and to discover the next generation of antimicrobial therapies.
References
- 1. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Physical characteristics of N-acetyl-D-alanine-d4
An In-Depth Technical Guide to the Physical and Chemical Characteristics of N-acetyl-D-alanine-d4
This technical guide provides a comprehensive overview of the physical and chemical properties of N-acetyl-D-alanine-d4, a deuterated isotopologue of N-acetyl-D-alanine. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. The information herein covers key physical characteristics, detailed experimental protocols for analysis, and workflows for characterization.
Core Physical and Chemical Properties
N-acetyl-D-alanine-d4 is the deuterium-labeled form of N-acetyl-D-alanine, where four hydrogen atoms on the alanine moiety have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analysis and in metabolic studies. The deuterated form of N-Acetyl-DL-alanine is used as a reagent in the synthesis of new agents for the treatment of epilepsy[1].
General Properties
The fundamental physical and chemical identifiers for N-acetyl-D-alanine-d4 are summarized below.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-acetamido-propanoic-2,3,3,3-d4 acid | N/A |
| Synonyms | N-Acetyl-D-alanine-2,3,3,3-d4 | [1][2][3] |
| CAS Number | 2708343-30-8 | [2][3][4] |
| Molecular Formula | C₅H₅D₄NO₃ | [1][3][4] |
| Appearance | White to off-white powder | [5] |
| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [1][5] |
Quantitative Physical Data
This table presents the key quantitative physical characteristics of N-acetyl-D-alanine-d4, with data for its non-deuterated counterpart provided for comparison.
| Property | N-acetyl-D-alanine-d4 | N-acetyl-D-alanine (non-deuterated) |
| Molecular Weight | 135.16 g/mol | 131.13 g/mol [6][7] |
| Exact Mass | 135.0831 g/mol (Calculated) | 131.0582 g/mol [6][7] |
| Melting Point | >120°C[1] | 125°C (Predicted) |
| Solubility | Slightly soluble in water[8] | Predicted Water Solubility: 43.6 g/L |
| Purity (Typical) | ≥98 atom % D; ≥98% Chemical Purity | ≥98%[5] |
Experimental Workflows and Methodologies
Accurate characterization of N-acetyl-D-alanine-d4 is crucial for its effective use. The following sections detail common experimental workflows and specific protocols for determining its physical and chemical properties.
General Characterization Workflow
The diagram below illustrates a typical workflow for the comprehensive characterization of a stable isotope-labeled compound like N-acetyl-D-alanine-d4.
Caption: General workflow for the physical and chemical characterization of N-acetyl-D-alanine-d4.
Experimental Protocols
The melting point is a key indicator of purity. For amino acid derivatives, which may decompose at high temperatures, a rapid heating rate can be crucial[9][10].
-
Instrumentation: Digital melting point apparatus (e.g., DigiMelt) or oil bath setup[11][12].
-
Methodology:
-
Sample Preparation: A small amount of the dry N-acetyl-D-alanine-d4 powder is packed into a capillary tube to a height of 1-2 mm[12]. The tube is tapped to compact the sample[11].
-
Initial Run (Optional): If the approximate melting point is unknown, a rapid heating ramp (10-20°C/minute) is used to determine a rough range[11].
-
Precise Measurement: A fresh sample is heated to a temperature approximately 20°C below the expected melting point. The heating rate is then slowed to 1-2°C/minute to allow for accurate determination[11].
-
Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid[12]. For N-acetyl-D-alanine-d4, a melting point of >120°C has been reported[1].
-
NMR spectroscopy is essential for confirming the molecular structure and determining the level of deuterium incorporation. For deuterated compounds, both ¹H and ²H NMR are valuable techniques[13][14].
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) with appropriate probes for ¹H, ²H, and ¹³C nuclei.
-
Methodology:
-
Sample Preparation: 5-10 mg of N-acetyl-D-alanine-d4 is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O)[15]. The use of a non-deuterated solvent can be employed for ²H NMR to avoid a large solvent signal[14].
-
¹H NMR Analysis: This spectrum is used to identify any residual protons. The absence or significant reduction of signals corresponding to the alanine methyl and alpha-carbon protons confirms successful deuteration.
-
²H (Deuterium) NMR Analysis: This technique directly observes the deuterium nuclei, providing confirmation of the deuteration sites and allowing for the quantification of isotopic enrichment[14][16].
-
¹³C NMR Analysis: Provides information about the carbon backbone of the molecule.
-
Data Analysis: Chemical shifts are referenced to an internal standard (e.g., TMS). The integration of signals in ¹H and ²H spectra is used to calculate the percentage of deuterium incorporation.
-
Mass spectrometry is used to verify the molecular weight of the compound, confirming the incorporation of deuterium atoms.
-
Instrumentation: Mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Methodology:
-
Sample Preparation: A dilute solution of N-acetyl-D-alanine-d4 is prepared in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid)[17][18].
-
Infusion and Ionization: The sample is introduced into the mass spectrometer. ESI is commonly used for polar molecules like amino acid derivatives, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For N-acetyl-D-alanine-d4, the expected m/z for the [M+H]⁺ ion would be approximately 136.17, confirming the presence of four deuterium atoms compared to the non-deuterated analogue's [M+H]⁺ ion at m/z 132.13.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed to fragment the parent ion, providing further structural confirmation.
-
Impact of Deuteration on Analytical Techniques
The substitution of hydrogen with deuterium introduces changes that are fundamental to the application and analysis of N-acetyl-D-alanine-d4. The diagram below outlines these relationships.
Caption: Logical diagram showing the impact of deuteration on the analytical properties of N-acetyl-D-alanine.
References
- 1. N-ACETYL-D-ALANINE-2,3,3,3-D4 CAS#: [m.chemicalbook.com]
- 2. N-Acetyl-D-alanine-2,3,3,3-d4 | LGC Standards [lgcstandards.com]
- 3. N-Acetyl-D-alanine-2,3,3,3-d4 | LGC Standards [lgcstandards.com]
- 4. clearsynth.com [clearsynth.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Acetyl-D-alanine, 98% | Fisher Scientific [fishersci.ca]
- 9. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. benchchem.com [benchchem.com]
Commercial Sources and Laboratory Applications of Ac-D-Ala-OH-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of N-Acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4) for laboratory use. It includes a comparative summary of suppliers, their product specifications, and a detailed experimental protocol for a common application. This guide is intended to assist researchers in sourcing this stable isotope-labeled compound and effectively incorporating it into their experimental workflows.
Introduction to this compound
N-Acetyl-D-alanine-d4 is a deuterated form of the N-acetylated D-alanine amino acid. The incorporation of deuterium atoms (d4) at the 2, 3, 3, and 3 positions of the alanine moiety results in a molecule with a higher mass than its unlabeled counterpart. This mass difference makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its structural similarity to the endogenous analyte ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus correcting for variability in these steps and improving the accuracy and precision of quantification.
Commercial Availability
Several commercial suppliers offer this compound for laboratory use. The following table summarizes the key quantitative data from various vendors to facilitate easy comparison.
| Supplier | Product Name | CAS Number | Isotopic Enrichment | Chemical Purity | Enantiomeric Purity |
| CDN Isotopes | N-Acetyl-D-alanine-2,3,3,3-d4 | 2708343-30-8 | ≥98 atom % D | - | >95% |
| Clearsynth | N-Acetyl-D-alanine-2,3,3,3-d4 | 2708343-30-8 | - | - | - |
| Clinivex | N-Acetyl-D-alanine-2,3,3,3-d4 | 2708343-30-8 | - | - | - |
| CymitQuimica | N-Acetyl-D-alanine-2,3,3,3-d4 | 2708343-30-8 | 98 atom % D | - | - |
| LGC Standards | N-Acetyl-D-alanine-2,3,3,3-d4 | 2708343-30-8 | - | - | - |
Experimental Protocol: Quantification of N-Acetyl-D-alanine in Biological Matrices using LC-MS/MS with this compound as an Internal Standard
This section provides a detailed methodology for the quantification of N-acetyl-D-alanine in a biological matrix such as plasma or cell lysate. This protocol is a representative example and may require optimization for specific applications and instrumentation.
Materials and Reagents
-
N-Acetyl-D-alanine (analyte standard)
-
N-Acetyl-D-alanine-d4 (internal standard) from a commercial source
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell lysate)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Sample Preparation
-
Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of N-acetyl-D-alanine in methanol.
-
Prepare a 1 mg/mL stock solution of N-acetyl-D-alanine-d4 in methanol.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Serially dilute the N-acetyl-D-alanine stock solution with the biological matrix to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Protein Precipitation:
-
To 50 µL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 150 µL of cold protein precipitation solvent (acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute to ensure thorough mixing.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Final Sample Preparation:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Acetyl-D-alanine: Precursor ion (e.g., [M+H]+ or [M-H]-) to a specific product ion.
-
N-Acetyl-D-alanine-d4: Precursor ion (e.g., [M+4+H]+ or [M+4-H]-) to a specific product ion.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.
-
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard for all samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model with appropriate weighting.
-
Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the quantification of N-Acetyl-D-alanine using its deuterated analog as an internal standard.
Caption: Experimental workflow for LC-MS/MS quantification.
Signaling Pathways and Logical Relationships
While this compound is primarily used as a tool for analytical chemistry, its unlabeled counterpart, D-alanine, is a crucial component of the peptidoglycan layer in bacterial cell walls. The synthesis and cross-linking of peptidoglycan is a complex signaling pathway and a primary target for many antibiotics. The diagram below illustrates a simplified logical relationship of how an analog like N-acetyl-D-alanine can be used to study these pathways.
Caption: Role of D-alanine analogs in bacterial research.
This guide provides a foundational understanding of the commercial sources and a primary application of this compound. Researchers are encouraged to contact suppliers directly for the most up-to-date product specifications and to adapt the provided experimental protocol to their specific needs.
The Stability of Deuterated Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the stability of deuterated amino acids. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, the physicochemical properties of amino acids are subtly altered, offering profound advantages in drug development, metabolic research, and structural biology. This guide delves into the synthesis, analysis, and applications of these powerful research tools, with a focus on the kinetic isotope effect and metabolic stability.
The Cornerstone of Enhanced Stability: The Kinetic Isotope Effect (KIE)
The substitution of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond strength leads to a slower reaction rate for processes involving the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[1] In drug development, this effect is strategically employed to enhance the pharmacokinetic profiles of therapeutic agents by slowing their metabolic degradation.[1][2]
Metabolic breakdown of drugs often involves the enzymatic cleavage of C-H bonds by enzymes such as Cytochrome P450.[3][4] By deuterating the specific sites on a drug molecule susceptible to this metabolic attack, the rate of cleavage can be significantly reduced.[1] This "metabolic switching" can lead to several advantageous outcomes:
-
Increased Drug Half-Life: A slower rate of metabolism prolongs the drug's presence in the bloodstream, potentially reducing the required dosing frequency.[1]
-
Enhanced Efficacy: By maintaining therapeutic concentrations for longer periods, the overall effectiveness of the drug may be improved.[1]
-
Reduced Toxicity: Deuteration can decrease the formation of potentially toxic metabolites.[1]
The first deuterated drug to receive FDA approval, Austedo® (deutetrabenazine), exemplifies the successful application of this principle.[5][6][][8] It is a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease.[5][6] The deuteration slows the metabolism of the drug, leading to a longer half-life and allowing for less frequent dosing.[9][10]
Quantitative Data on the Kinetic Isotope Effect
The magnitude of the KIE is dependent on the specific enzymatic reaction and the position of deuteration. The following table summarizes representative kinetic isotope effects observed for various enzymatic reactions relevant to drug metabolism.
| Enzyme System | Substrate | Position of Deuteration | Observed KIE (kH/kD) | Reference |
| Cytochrome P450 | Morphine | N-methyl group | >1 | [3] |
| Glycerol-3-Phosphate Dehydrogenase | NADL | Hydride transfer position | 1.5 - 3.1 | [11] |
| Aldehyde Oxidase | Carbazeran, Zoniporide | Not specified | >1 | [2] |
Synthesis and Incorporation of Deuterated Amino Acids
The synthesis of deuterated amino acids can be achieved through various methods, each with its own advantages in terms of cost, efficiency, and selectivity.
Common Synthetic Approaches:
-
Palladium-Catalyzed H/D Exchange: This method allows for the direct incorporation of deuterium atoms into N-protected amino amides with high site-selectivity, particularly for producing β-deuterated amino acids.[12]
-
Metal-Catalyzed H/D Exchange: Ruthenium or iridium catalysts have been successfully used to introduce deuterium atoms into amino acids via H/D exchange reactions.[12][13]
-
Biocatalytic Methods: Enzyme-catalyzed reactions in deuterated solvents offer high positional selectivity for site-specific deuterium incorporation.[14][15]
-
Acid- or Base-Mediated Exchange: This approach often uses D₂O as the deuterium source and can be carried out directly on the target amino acid, though it may lead to racemization.[16]
-
Multi-step Synthesis from Deuterated Precursors: This traditional method can be time-consuming but offers precise control over the location of the deuterium label.[13]
Experimental Protocol: Palladium-Catalyzed β-Deuteration of N-Protected Amino Amides
This protocol is based on the method described by Zhang et al. (2022).[12]
Materials:
-
N-protected amino amide
-
Palladium acetate (Pd(OAc)₂)
-
Deuterated water (D₂O)
-
Pivalic acid (for aromatic substrates)
-
Anhydrous solvent (e.g., dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the N-protected amino amide in the anhydrous solvent.
-
Add palladium acetate (catalytic amount) to the solution.
-
For aromatic N-protected amino amides, add pivalic acid as an additive.
-
Add deuterated water to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time to achieve H/D exchange.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., NMR or mass spectrometry).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the β-deuterated N-protected amino amide using standard chromatographic techniques.
-
Remove the protecting groups to obtain the final β-deuterated amino acid.
Analytical Methods for Characterizing Deuterated Amino Acids
Several analytical techniques are crucial for confirming the incorporation and stability of deuterium in amino acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the level of deuteration by observing the disappearance or reduction of proton signals at specific positions.[14][17] Since deuterium is "silent" in ¹H-NMR experiments, its incorporation simplifies complex spectra, aiding in resonance assignment and the study of protein structure and dynamics.[1]
-
Mass Spectrometry (MS): MS is used to confirm the mass increase corresponding to the number of incorporated deuterium atoms.[16][18] It is a highly sensitive technique for quantifying the extent of deuteration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is widely used in quantitative proteomics and metabolomics.[1] A potential consideration is the "isotope effect" on retention time, where the deuterated compound may elute slightly earlier than its non-deuterated counterpart.[1]
Experimental Protocol: Determination of Deuteration Level by ¹H NMR
Materials:
-
Deuterated amino acid sample
-
Protonated amino acid standard
-
NMR solvent (e.g., D₂O with a known internal standard)
-
NMR spectrometer
Procedure:
-
Accurately weigh the deuterated amino acid sample and the protonated standard.
-
Dissolve each in a precise volume of NMR solvent containing an internal standard.
-
Acquire the ¹H NMR spectrum for both the deuterated sample and the protonated standard under identical conditions.
-
Integrate the signals corresponding to the protons at the sites of expected deuteration and compare them to the integral of a non-deuterated position or the internal standard.
-
Calculate the percentage of deuteration by comparing the integral of the signal in the deuterated sample to that of the protonated standard.
Metabolic Stability and Applications in Research
Deuterated amino acids are invaluable tools for tracing metabolic pathways in vivo and in vitro.[1][19] By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites, allowing for the determination of protein turnover rates.[1][20]
Quantitative Proteomics Workflow using Deuterated Amino Acids
Caption: Workflow for quantitative proteomics using stable isotope labeling with deuterated amino acids.
Storage and Handling for Maintaining Stability
The stability of deuterated amino acids is contingent upon proper storage and handling to prevent degradation and maintain isotopic purity.
Key Recommendations:
-
Temperature: For long-term storage, refrigeration (5°C) or freezing (-18°C) is recommended for solid compounds.[21] It is crucial to allow the container to warm to room temperature before opening to prevent condensation.[21]
-
Light: Exposure to light, particularly UV radiation, can catalyze degradation.[21] Therefore, storing deuterated compounds in amber vials or in the dark is essential.[21][22]
-
Moisture: Many deuterated compounds are hygroscopic and can readily absorb moisture, leading to hydrogen-deuterium (H-D) exchange, which compromises isotopic purity.[22][23] Handling should be done in a dry, inert atmosphere (e.g., under nitrogen or argon), and tightly sealed containers should be used.[22][23]
Logical Relationship: Factors Affecting Deuterated Compound Stability
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 8. bioscientia.de [bioscientia.de]
- 9. researchgate.net [researchgate.net]
- 10. Deuterated drug - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1H NMR studies of deuterated ribonuclease HI selectively labeled with protonated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Ac-D-Ala-OH-d4 as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel antimicrobial agents and a deeper understanding of bacterial physiology, the bacterial cell wall remains a prime target. Composed of peptidoglycan (PG), this essential structure provides integrity and shape to the bacterial cell. D-alanine is a central and unique component of peptidoglycan, making it an excellent biomarker for bacterial metabolic activity.[1] This technical guide focuses on the application of N-acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4), a stable isotope-labeled analog of D-alanine, as a tracer in metabolic studies, particularly for elucidating the dynamics of peptidoglycan biosynthesis. While direct experimental literature on this compound is emerging, this document provides a comprehensive framework for its use, drawing on established principles of stable isotope tracing and the well-understood role of D-alanine in bacterial cell wall synthesis.
The acetylation of the amino group in this compound may offer advantages in terms of cell permeability or interaction with specific transporters, while the deuterium labeling allows for sensitive and specific detection by mass spectrometry. By tracing the incorporation of the d4-label into the bacterial cell wall, researchers can quantify the rate of peptidoglycan synthesis, identify key enzymatic steps, and screen for inhibitors of this critical pathway.
Core Concepts: Peptidoglycan Biosynthesis and the Role of D-Alanine
Peptidoglycan synthesis is a highly conserved and complex process that can be broadly divided into three stages: cytoplasmic, membrane-associated, and periplasmic.[2] D-alanine plays a critical role in the late cytoplasmic and periplasmic stages.
Cytoplasmic Stage: The journey of D-alanine in peptidoglycan synthesis begins with the conversion of L-alanine to D-alanine by the enzyme alanine racemase (Alr).[3][4] Subsequently, two molecules of D-alanine are ligated together by D-alanine-D-alanine ligase (Ddl) to form a D-Ala-D-Ala dipeptide.[5] This dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide by the enzyme MurF, completing the pentapeptide precursor.[6]
Membrane and Periplasmic Stages: The completed UDP-MurNAc-pentapeptide precursor is transferred to a lipid carrier, undecaprenyl phosphate, on the inner leaflet of the cytoplasmic membrane. After the addition of N-acetylglucosamine (NAG), the entire lipid-linked disaccharide-pentapeptide unit is flipped to the outer leaflet. Here, transglycosylases polymerize the glycan strands, and transpeptidases catalyze the cross-linking of the peptide side chains, a reaction that involves the D-Ala-D-Ala moiety and provides the structural rigidity of the cell wall.[7]
This compound as a Metabolic Tracer
The central role of D-alanine in this pathway makes its deuterated analog, this compound, a powerful tool for metabolic tracing. By supplying this compound to bacterial cultures, researchers can follow its metabolic journey and incorporation into peptidoglycan. The N-acetyl group may be removed by bacterial amidases, releasing D-Ala-d4, which can then enter the peptidoglycan synthesis pathway. The deuterium label allows for the differentiation of the tracer from the endogenous, unlabeled D-alanine pool.
Data Presentation: Structuring Quantitative Findings
The use of this compound as a tracer will generate quantitative data that is best presented in a structured format for clarity and comparative analysis. The following tables provide templates for organizing typical results from such studies.
Table 1: Tracer Incorporation into Peptidoglycan Precursors
| Bacterial Strain | Treatment (e.g., Antibiotic) | Time Point (min) | Labeled UDP-MurNAc-pentapeptide-d4 (Relative Abundance) | Unlabeled UDP-MurNAc-pentapeptide (Relative Abundance) |
| Wild-Type | Control | 30 | ||
| Wild-Type | Compound X | 30 | ||
| Mutant (e.g., Δddl) | Control | 30 |
Table 2: Kinetics of this compound Incorporation into Mature Peptidoglycan
| Time Point (hours) | Labeled Muropeptide Monomer-d4 (pmol/mg cell wall) | Labeled Muropeptide Dimer-d4 (pmol/mg cell wall) | Total d4-Alanine Incorporation (nmol/mg dry weight) |
| 0.5 | |||
| 1 | |||
| 2 | |||
| 4 |
Table 3: Comparative Metabolic Fate of this compound in Different Bacterial Species
| Bacterial Species | Growth Phase | % Incorporation into Cell Wall | % Found as Intracellular D-Ala-d4 | % Remaining in Medium |
| Escherichia coli | Exponential | |||
| Staphylococcus aureus | Exponential | |||
| Escherichia coli | Stationary | |||
| Staphylococcus aureus | Stationary |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a metabolic tracer. The following protocols provide a framework for key experiments.
Protocol 1: In Vivo Labeling of Bacterial Peptidoglycan with this compound
Objective: To label bacterial peptidoglycan with this compound for subsequent analysis by mass spectrometry.
Materials:
-
Bacterial culture of interest (e.g., E. coli, S. aureus)
-
Appropriate growth medium (e.g., LB, TSB)
-
This compound stock solution (e.g., 100 mM in DMSO or water)
-
Centrifuge and centrifuge tubes
-
Phosphate-buffered saline (PBS)
-
Lysozyme or mutanolysin
-
Trichloroacetic acid (TCA) or boiling water for quenching metabolism
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Grow a bacterial culture to the desired optical density (e.g., mid-exponential phase, OD600 = 0.5).
-
Add this compound to the culture to a final concentration of 1-5 mM.
-
Incubate the culture for a defined period (e.g., 30 minutes for precursor analysis, or for one to two doubling times for incorporation into mature peptidoglycan).
-
To analyze peptidoglycan precursors, rapidly quench metabolism by adding ice-cold TCA to a final concentration of 10% or by rapidly filtering the cells and resuspending in boiling water.
-
To analyze mature peptidoglycan, harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS.
-
For precursor analysis, proceed to metabolite extraction (Protocol 2).
-
For mature peptidoglycan analysis, proceed to cell wall isolation and digestion (Protocol 3).
Protocol 2: Extraction of Peptidoglycan Precursors for LC-MS Analysis
Objective: To extract UDP-linked peptidoglycan precursors from bacterial cells for the analysis of this compound incorporation.
Materials:
-
Bacterial cell pellet from Protocol 1
-
Extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v)
-
Centrifuge and microcentrifuge tubes
-
Vortex mixer
-
Lyophilizer or vacuum concentrator
Methodology:
-
Resuspend the quenched cell pellet in 1 mL of ice-cold extraction solvent.
-
Vortex vigorously for 5 minutes at 4°C.
-
Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the extract using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
-
Analyze the sample by LC-MS, monitoring for the mass shift corresponding to the incorporation of the d4-label in UDP-MurNAc-pentapeptide.
Protocol 3: Isolation and Analysis of Labeled Mature Peptidoglycan
Objective: To isolate and digest the bacterial cell wall to analyze the incorporation of this compound into the mature peptidoglycan structure.
Materials:
-
Bacterial cell pellet from Protocol 1
-
Boiling 4% sodium dodecyl sulfate (SDS) solution
-
DNase and RNase
-
Trypsin
-
Cell wall digestion enzyme (e.g., lysozyme for Gram-positive, or a combination of lysozyme and other enzymes for Gram-negative bacteria)
-
Sodium borohydride
-
Orthophosphoric acid
-
HPLC system for muropeptide separation
Methodology:
-
Resuspend the cell pellet in PBS and add to an equal volume of boiling 8% SDS solution.
-
Boil for 30 minutes with stirring.
-
Allow to cool and pellet the insoluble peptidoglycan by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Wash the pellet extensively with sterile water to remove all traces of SDS.
-
Treat the peptidoglycan with DNase, RNase, and trypsin to remove contaminating macromolecules.
-
Wash the purified peptidoglycan and resuspend in a suitable buffer.
-
Digest the peptidoglycan into muropeptides using a specific muramidase (e.g., lysozyme or mutanolysin) overnight.
-
Stop the reaction by boiling for 5 minutes.
-
Reduce the MurNAc residues with sodium borohydride.
-
Acidify the sample with orthophosphoric acid.
-
Separate the muropeptides by reverse-phase HPLC.
-
Analyze the collected fractions by mass spectrometry to identify and quantify the d4-labeled muropeptides.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of this compound as a metabolic tracer.
Caption: Cytoplasmic synthesis of peptidoglycan precursors and the entry of this compound.
Caption: General experimental workflow for tracing this compound in bacteria.
Caption: Key stages of the bacterial peptidoglycan synthesis pathway.
Conclusion
This compound represents a promising tool for the detailed investigation of bacterial cell wall metabolism. Its use as a stable isotope tracer, coupled with modern mass spectrometry techniques, allows for the quantitative analysis of peptidoglycan synthesis dynamics. This in-depth technical guide provides the foundational knowledge, experimental frameworks, and data presentation strategies necessary for researchers to effectively employ this compound in their studies. The insights gained from such experiments will be invaluable for understanding bacterial physiology and for the development of novel antimicrobial therapies that target the essential process of cell wall biosynthesis.
References
Methodological & Application
Application Notes: Quantitative Analysis of N-Acetyl-D-alanine in Human Plasma using Ac-D-Ala-OH-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyl-D-alanine (Ac-D-Ala-OH) is an acetylated form of the D-amino acid alanine. D-amino acids are increasingly recognized for their roles in various physiological and pathological processes, including neurotransmission, bacterial cell wall synthesis, and as potential biomarkers for certain diseases. Accurate and precise quantification of Ac-D-Ala-OH in biological matrices such as human plasma is crucial for pharmacokinetic studies, biomarker validation, and understanding its metabolic pathways.
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ac-D-Ala-OH in human plasma. The method utilizes a stable isotope-labeled internal standard, N-acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4), to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Principle of the Method
The method is based on the principle of stable isotope dilution analysis. A known amount of the internal standard (IS), this compound, which is chemically identical to the analyte but has a different mass, is added to the plasma samples at the beginning of the sample preparation. The analyte and the IS are then extracted from the plasma matrix via protein precipitation. The extract is subsequently analyzed by LC-MS/MS. The analyte and the IS co-elute chromatographically but are distinguished by the mass spectrometer based on their different mass-to-charge ratios (m/z). The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocols
Materials and Reagents
-
N-Acetyl-D-alanine (Ac-D-Ala-OH) reference standard
-
N-Acetyl-D-alanine-d4 (this compound) internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ac-D-Ala-OH and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Analyte Working Solutions (Calibration Standards): Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 50 ng/mL.
Sample Preparation
-
Thaw human plasma samples and calibration standards on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add 20 µL of the internal standard working solution (50 ng/mL) to each tube and vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B for 0.5 min, then to 95% B in 3.5 min, hold for 1 min, then re-equilibrate at 5% B for 2 min. |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions (Illustrative Examples):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Ac-D-Ala-OH | 132.1 | 88.1 | 20 | 12 |
| This compound | 136.1 | 92.1 | 20 | 12 |
Note: The optimal MRM transitions, cone voltage, and collision energy should be determined experimentally for the specific instrument used.
Data Presentation and Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The quantitative data are summarized in the tables below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC (3 ng/mL) | 4.8 | 6.2 | 102.5 | 101.8 |
| Mid QC (150 ng/mL) | 3.1 | 4.5 | 98.7 | 99.2 |
| High QC (750 ng/mL) | 2.5 | 3.8 | 101.3 | 100.5 |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC (3 ng/mL) | 92.5 | 95.8 |
| High QC (750 ng/mL) | 95.1 | 98.2 |
Visualizations
Caption: Experimental workflow for the quantification of Ac-D-Ala-OH in plasma.
Caption: Logical relationship of internal standardization for accurate quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of N-acetyl-D-alanine in human plasma. The use of the deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for various research and clinical applications, including pharmacokinetic studies and biomarker discovery. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.
Application Notes and Protocols for Quantitative NMR Spectroscopy Using Ac-D-Ala-OH-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4) as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This deuterated analog of N-acetyl-D-alanine offers distinct advantages for accurate and precise quantification of a wide range of analytes in various research and development settings.
Introduction to this compound in qNMR
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the concentration and purity of substances without the need for identical reference standards for each analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be precisely determined.[1][2]
This compound is an ideal internal standard for ¹H qNMR for several reasons:
-
Simplified Spectral Region: The deuteration at the alanine methyl and alpha-carbon positions eliminates their corresponding proton signals, significantly simplifying the spectrum.
-
Distinctive Singlet Signal: The primary signal for quantification is the sharp singlet from the N-acetyl (CH₃) group, which typically appears in a region of the ¹H NMR spectrum that is often free from analyte signals.
-
Chemical Stability: The acetylated D-amino acid structure provides high chemical stability under a variety of experimental conditions, including a range of pH and temperatures.
-
High Solubility: It is soluble in common deuterated solvents used for NMR, such as D₂O, DMSO-d₆, and MeOD.
Deuterium-labeled amino acids are valuable tools in pharmaceutical and bioanalytical research, aiding in metabolism studies, protein structure elucidation, and improving NMR spectral resolution.[3][4][5] The use of a deuterated internal standard like this compound leverages these benefits for precise quantification.
Key Applications
-
Purity Assessment: Determination of the absolute purity of active pharmaceutical ingredients (APIs), intermediates, and raw materials.
-
Concentration Determination: Quantification of small molecules, natural products, and metabolites in solution.
-
Method Validation: Serving as a reliable reference material for validating other analytical methods like HPLC and GC.
-
Stability Studies: Monitoring the degradation of a compound over time by quantifying its concentration relative to the stable internal standard.
Data Presentation: Quantitative Summary
The following tables provide an example of how to summarize quantitative data obtained from a qNMR experiment using this compound as an internal standard for the purity determination of a hypothetical analyte, "Compound X".
Table 1: Experimental Parameters for qNMR Analysis
| Parameter | Value |
| Spectrometer Frequency | 500 MHz |
| Deuterated Solvent | DMSO-d₆ |
| Internal Standard | This compound (Purity: 99.8%) |
| Analyte | Compound X |
| Temperature | 298 K |
| Pulse Program | zg30 |
| Relaxation Delay (D1) | 30 s |
| Number of Scans (NS) | 32 |
| Acquisition Time (AQ) | 4.0 s |
Table 2: Purity Calculation for Compound X
| Parameter | Symbol | Value |
| Weight of Internal Standard | WIS | 10.25 mg |
| Weight of Analyte | WAnalyte | 15.50 mg |
| Molecular Weight of IS | MWIS | 135.15 g/mol |
| Molecular Weight of Analyte | MWAnalyte | 250.30 g/mol |
| Integral of IS Signal (N-acetyl) | IIS | 1.00 |
| Integral of Analyte Signal | IAnalyte | 2.54 |
| Number of Protons for IS Signal | NIS | 3 |
| Number of Protons for Analyte Signal | NAnalyte | 2 |
| Purity of Internal Standard | PIS | 99.8% |
| Calculated Purity of Analyte | PAnalyte | 98.5% |
The purity of the analyte is calculated using the formula: PurityAnalyte (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (WIS / WAnalyte) * PurityIS
Experimental Protocols
This section provides a detailed methodology for performing a qNMR experiment using this compound as an internal standard.
Materials and Equipment
-
Analyte: The compound to be quantified.
-
Internal Standard: High-purity this compound.
-
Deuterated Solvent: Appropriate deuterated solvent (e.g., DMSO-d₆, D₂O) of high isotopic purity.
-
NMR Spectrometer: A high-resolution NMR spectrometer.
-
High-Precision Balance: Capable of accurately weighing to at least 0.01 mg.
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Vortex Mixer and/or Sonicator.
Sample Preparation
Accurate sample preparation is crucial for reliable qNMR results.[6]
-
Weighing: Accurately weigh a suitable amount of the internal standard (this compound) and the analyte into a clean, dry vial. A molar ratio between the analyte and the internal standard of 0.5 to 2 is recommended.[1]
-
Dissolution: Add a precise volume of the chosen deuterated solvent to the vial. Ensure complete dissolution of both the analyte and the internal standard by vortexing or gentle sonication.[7] A visual inspection should confirm the absence of any solid particles.
-
Transfer: Carefully transfer the solution to a high-precision NMR tube.
-
Homogenization: Gently invert the capped NMR tube several times to ensure the solution is homogeneous.
NMR Data Acquisition
To obtain accurate quantitative data, specific NMR acquisition parameters must be carefully set.[1]
-
Tuning and Matching: Tune and match the NMR probe for the sample.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to achieve optimal magnetic field homogeneity.
-
Pulse Angle Calibration: Determine the 90° pulse width for the sample.
-
Setting Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[8]
-
Relaxation Delay (D1): This is a critical parameter. Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons of interest in both the analyte and the internal standard. For small molecules, a D1 of 30-60 seconds is often sufficient.[1]
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[1]
-
Acquisition Time (AQ): Use an acquisition time of at least 3 seconds to ensure adequate digital resolution.[1]
-
Temperature: Maintain a constant temperature throughout the experiment (e.g., 298 K).
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with zero line broadening before Fourier transformation.
-
Phasing: Carefully phase the spectrum to obtain a pure absorption lineshape for all signals.
-
Baseline Correction: Apply a baseline correction to the entire spectrum to ensure a flat baseline.
-
Integration:
-
Calibrate the integral of the well-resolved, non-overlapping signal of the internal standard (the N-acetyl singlet of this compound) to a convenient value (e.g., 1.00 or the number of protons it represents).
-
Integrate the selected, well-resolved signal(s) of the analyte. The chosen signal should not overlap with other analyte or impurity signals.[9]
-
-
Quantification: Use the integral values and the weights of the analyte and internal standard to calculate the purity or concentration of the analyte using the appropriate formula (as provided in the Data Presentation section).
Visualizations
The following diagrams illustrate the workflow and logical relationships in a qNMR experiment.
Caption: General workflow for a quantitative NMR experiment.
Caption: Logical relationship of components in qNMR calculation.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols for Ac-D-Ala-OH-d4 in Bacterial Cell Wall Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, a unique and essential structure primarily composed of peptidoglycan (PG), serves as a critical target for antimicrobial agents. Understanding the dynamics of PG synthesis and remodeling is paramount for the development of new therapeutics to combat antibiotic resistance. Stable isotope labeling combined with mass spectrometry has emerged as a powerful technique for quantitatively analyzing cell wall metabolism. This document provides a detailed protocol for the use of N-acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4), a deuterated analog of D-alanine, to probe bacterial cell wall biosynthesis.
This compound is a non-radioactive, stable isotope-labeled compound that can be metabolically incorporated into the peptidoglycan of a wide variety of bacteria. The D-alanine moiety is a key component of the pentapeptide stem of lipid II, the precursor for PG synthesis. The incorporation of this compound into the cell wall allows for the sensitive and quantitative tracking of new PG synthesis and turnover through mass spectrometry-based approaches.
Principle of the Method
Bacteria are cultured in the presence of this compound. The labeled D-alanine analog is utilized by the bacterial cell wall synthesis machinery, specifically by D-Ala-D-Ala ligase (Ddl) and MurF ligase, and incorporated into the terminal positions of the pentapeptide stem of the PG precursor, Lipid II. This labeled precursor is then transported across the cytoplasmic membrane and integrated into the growing PG sacculus by transpeptidases and transglycosylases.
Following labeling, the bacterial cell wall is isolated and enzymatically digested, typically with a muramidase like mutanolysin or lysozyme, to generate soluble muropeptides. These muropeptides are then analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS). The mass shift of 4 Da in the muropeptide fragments containing the deuterated alanine allows for the differentiation and quantification of newly synthesized PG from pre-existing, unlabeled PG.
Key Applications
-
Quantitative analysis of cell wall synthesis: Determine the rate of new peptidoglycan incorporation under various conditions (e.g., in the presence of antibiotics).
-
Drug discovery and development: Screen for compounds that inhibit cell wall biosynthesis by monitoring the reduction in this compound incorporation.
-
Mechanism of action studies: Elucidate the mode of action of antibiotics that target different stages of peptidoglycan synthesis.
-
Bacterial physiology studies: Investigate the dynamics of cell wall remodeling during different growth phases, in response to environmental stress, or in different genetic backgrounds.
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacteria with this compound
This protocol describes the general procedure for labeling both Gram-positive and Gram-negative bacteria. Optimization of the this compound concentration and labeling time may be required for different bacterial species and experimental goals.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth, M9 minimal medium)
-
This compound stock solution (e.g., 100 mM in sterile water or DMSO)
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Inoculate an overnight culture of the bacterial strain in the appropriate growth medium.
-
The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD600) of 0.05-0.1.
-
Grow the culture at the optimal temperature with shaking until it reaches the desired growth phase (typically early to mid-logarithmic phase, OD600 ≈ 0.4-0.6).
-
Add this compound to the culture to a final concentration of 0.5-5 mM. The optimal concentration should be determined empirically and should not inhibit bacterial growth.
-
Continue to incubate the culture for the desired labeling period. For pulse-labeling experiments to measure synthesis rates, a short incubation time (e.g., 10-30 minutes) is recommended. For continuous labeling, incubation can proceed for one or more generations.
-
Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) or sterile water to remove any unincorporated this compound.
-
The labeled bacterial pellet is now ready for peptidoglycan isolation.
Protocol 2: Isolation of Peptidoglycan (Sacculi)
This protocol describes the purification of peptidoglycan from labeled bacterial cells.
Materials:
-
Labeled bacterial cell pellet
-
Boiling 4% Sodium Dodecyl Sulfate (SDS) solution
-
Ultracentrifuge
-
DNase I and RNase A
-
Trypsin
-
Tris-HCl buffer (e.g., 50 mM, pH 7.0)
-
Ultrapure water
Procedure:
-
Resuspend the bacterial cell pellet in a small volume of ice-cold water.
-
Add the cell suspension dropwise into a vigorously stirring, boiling 4% SDS solution. Boil for 30 minutes to lyse the cells and denature proteins.
-
Allow the solution to cool to room temperature.
-
Pellet the crude peptidoglycan (sacculi) by ultracentrifugation (e.g., 100,000 x g for 60 minutes at 25°C).
-
Carefully discard the supernatant and wash the pellet extensively with ultrapure water to remove all traces of SDS. This may require multiple rounds of resuspension and centrifugation.
-
Resuspend the pellet in Tris-HCl buffer containing DNase I (e.g., 10 µg/mL) and RNase A (e.g., 50 µg/mL). Incubate at 37°C for 2 hours to digest nucleic acids.
-
Add trypsin (e.g., 20 µg/mL) to the suspension and incubate for an additional 4-18 hours at 37°C to digest any remaining proteins.
-
Inactivate the enzymes by boiling in 1% SDS for 15 minutes.
-
Repeat the washing steps with ultrapure water to remove the enzymes and SDS.
-
Lyophilize the purified sacculi for storage or proceed directly to enzymatic digestion.
Protocol 3: Enzymatic Digestion of Peptidoglycan and Sample Preparation for LC-MS
This protocol describes the generation of soluble muropeptides for mass spectrometry analysis.
Materials:
-
Purified peptidoglycan (sacculi)
-
Muramidase (e.g., mutanolysin from Streptomyces globisporus or lysozyme)
-
Sodium phosphate buffer (e.g., 20 mM, pH 5.5)
-
Sodium borohydride solution (0.5 M in water, freshly prepared)
-
Orthophosphoric acid (20%)
-
UPLC system with a C18 reverse-phase column
-
Tandem mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Resuspend the purified sacculi in sodium phosphate buffer.
-
Digest the peptidoglycan by adding muramidase (e.g., 1000 U) and incubating at 37°C overnight with gentle shaking.
-
Stop the enzymatic reaction by boiling the sample for 5 minutes.
-
Centrifuge the sample to pellet any undigested material. Transfer the supernatant containing the soluble muropeptides to a new tube.
-
To prevent the formation of anomers, reduce the C1 carbon of the MurNAc residue by adding an equal volume of sodium borohydride solution. Incubate at room temperature for 30 minutes.
-
Stop the reduction reaction by the dropwise addition of 20% orthophosphoric acid until the pH is between 3 and 4 (be cautious as this will generate hydrogen gas).
-
Filter the sample through a 0.22 µm syringe filter.
-
The sample is now ready for analysis by UPLC-MS/MS.
Data Presentation
The quantitative data obtained from the LC-MS analysis can be summarized in tables to facilitate comparison between different experimental conditions. The percentage of labeled muropeptides is calculated based on the peak areas of the labeled (M+4) and unlabeled (M) ions.
Table 1: Example of Quantitative Analysis of this compound Incorporation in E. coli
| Muropeptide Species | Unlabeled (M) Peak Area | Labeled (M+4) Peak Area | % Labeled |
| Monomer (Tripeptide) | 1.2 x 10^8 | 8.5 x 10^7 | 41.5% |
| Monomer (Tetrapeptide) | 3.5 x 10^8 | 2.8 x 10^8 | 44.4% |
| Dimer (Tetra-Tetra) | 9.8 x 10^7 | 7.1 x 10^7 | 42.0% |
| Dimer (Tetra-Tri) | 5.4 x 10^7 | 4.0 x 10^7 | 42.6% |
Table 2: Example of the Effect of an Antibiotic on this compound Incorporation
| Condition | Total Labeled Muropeptide Peak Area | % Inhibition of Incorporation |
| Control (No Antibiotic) | 8.7 x 10^8 | 0% |
| Antibiotic X (0.5 x MIC) | 4.1 x 10^8 | 52.9% |
| Antibiotic X (1 x MIC) | 1.2 x 10^8 | 86.2% |
| Antibiotic X (2 x MIC) | 2.5 x 10^7 | 97.1% |
Visualizations
Peptidoglycan Biosynthesis and Labeling Pathway
Caption: Pathway of this compound incorporation into bacterial peptidoglycan.
Experimental Workflow for Cell Wall Analysis
Caption: Workflow for analyzing bacterial cell walls using this compound.
Conclusion
The use of this compound provides a robust and sensitive method for the quantitative analysis of bacterial cell wall biosynthesis. The protocols outlined in this document offer a comprehensive guide for researchers to employ this powerful tool in their studies of bacterial physiology and in the pursuit of novel antimicrobial agents. The ability to directly measure the dynamics of peptidoglycan synthesis offers significant advantages over traditional methods, providing deeper insights into the mechanisms of cell wall assembly and the effects of antibiotics.
Application Notes and Protocols for Ac-D-Ala-OH-d4 in Vancomycin Binding Kinetics Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vancomycin is a glycopeptide antibiotic of critical importance for treating severe infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.[3][4] The emergence of vancomycin-resistant strains, which often replace the D-Ala-D-Ala target with D-alanyl-D-lactate (D-Ala-D-Lac), has significantly compromised its efficacy and underscores the urgent need for a deeper understanding of its binding kinetics to develop new therapeutic strategies.[3][5]
Ac-D-Ala-OH-d4, a deuterium-labeled analog of N-acetyl-D-alanine, serves as a powerful tool for elucidating the intricate details of vancomycin's interaction with its target. The incorporation of four deuterium atoms provides a stable isotopic label, enabling precise and sensitive analysis of binding kinetics through techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the direct tracking of the labeled ligand in complex biological matrices and provide detailed insights into the association and dissociation rates of the vancomycin-ligand complex.
This document provides detailed application notes and experimental protocols for the use of this compound in studying vancomycin binding kinetics, intended to guide researchers in designing and executing robust and informative experiments.
Principle of Vancomycin Action and Resistance
Vancomycin's bactericidal activity stems from its ability to form a stable complex with the D-Ala-D-Ala moiety of lipid II, a precursor in peptidoglycan synthesis. This binding event physically obstructs the transglycosylation and transpeptidation steps, essential for the cross-linking of the bacterial cell wall, ultimately leading to cell lysis.[3][6] Vancomycin resistance, particularly in enterococci (VRE), arises from the substitution of the terminal D-alanine with a D-lactate, resulting in a D-Ala-D-Lac sequence. This seemingly minor alteration reduces the binding affinity of vancomycin by approximately 1000-fold, rendering the antibiotic ineffective.[5]
Applications of this compound
The unique properties of this compound make it an invaluable reagent for a range of biophysical and biochemical assays aimed at characterizing vancomycin's binding properties:
-
Kinetic Parameter Determination: Elucidate the association (k_on) and dissociation (k_off) rate constants of vancomycin binding to its target mimic.
-
Binding Affinity Measurement: Accurately determine the equilibrium dissociation constant (K_D) of the vancomycin-ligand complex.
-
Mechanism of Action Studies: Investigate the molecular interactions and conformational changes that occur upon binding.
-
Fragment-Based Screening: In the context of developing new vancomycin analogs, this compound can be used in competition assays to screen for fragments that bind to the D-Ala-D-Ala binding pocket.
-
Elucidation of Resistance Mechanisms: By comparing the binding kinetics to D-Ala-D-Ala and D-Ala-D-Lac mimics, the impact of resistance-conferring modifications can be quantified.
Data Presentation
Table 1: Comparative Binding Affinities of Vancomycin
| Ligand | Technique | Dissociation Constant (K_D) | Reference |
| Ac-D-Ala-D-Ala | SPR | ~1 µM | [7] |
| Ac-D-Ala-D-Lac | SPR | ~1 mM | [7] |
| Ac-D-Ala-D-Ala | ITC | ~6.1 µM | [8] |
| Ac-D-Ala-D-Lac | ITC | ~6.7 mM | [8] |
Table 2: Kinetic Parameters of Vancomycin Binding to D-Ala-D-Ala Terminating Peptides (Hypothetical Data using this compound)
| Technique | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (µM) |
| MS-based H/D Exchange | 1.2 x 10⁵ | 0.15 | 1.25 |
| Saturation Transfer Difference NMR | 1.5 x 10⁵ | 0.18 | 1.20 |
Experimental Protocols
Protocol 1: Determination of Vancomycin Binding Kinetics using Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)
This protocol outlines the use of this compound in a competitive HDX-MS experiment to determine the binding kinetics of vancomycin to its native, non-deuterated target peptide (e.g., Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala).
1. Materials and Reagents:
-
Vancomycin Hydrochloride
-
This compound
-
Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala (non-deuterated ligand)
-
Deuterium Oxide (D₂O, 99.9%)
-
Ammonium Acetate Buffer (pH 7.4)
-
Formic Acid
-
Acetonitrile
-
High-resolution mass spectrometer with ESI source
2. Experimental Workflow:
Caption: Workflow for determining vancomycin binding kinetics using HDX-MS.
3. Detailed Methodology:
-
Sample Preparation:
-
Prepare a 100 µM stock solution of vancomycin in 20 mM ammonium acetate buffer, pH 7.4.
-
Prepare a 1 mM stock solution of Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala in the same buffer.
-
Prepare a 10 mM stock solution of this compound in the same buffer.
-
Incubate vancomycin (final concentration 10 µM) with the non-deuterated ligand (final concentration 50 µM) for 30 minutes at room temperature to ensure complex formation.
-
-
Hydrogen/Deuterium Exchange:
-
Initiate the exchange reaction by diluting the vancomycin-ligand complex 1:9 with D₂O-based ammonium acetate buffer (pD 7.4).
-
At predefined time intervals (e.g., 10s, 30s, 1min, 5min, 10min), add a high concentration of this compound (final concentration 1 mM) to displace the non-deuterated ligand from vancomycin. The deuterated ligand itself will not contribute to the mass shift of vancomycin in the same way as backbone amide exchange.
-
Immediately after adding the competitor, quench the exchange reaction by mixing the sample with an equal volume of ice-cold 0.5% formic acid in water.
-
-
Mass Spectrometry Analysis:
-
Inject the quenched samples into a high-resolution mass spectrometer.
-
Monitor the mass increase of the vancomycin molecular ion as a function of time. The rate of deuterium uptake provides information about the solvent accessibility of vancomycin's amide protons.
-
The displacement of the non-deuterated ligand by this compound will alter the protection pattern of vancomycin's backbone amides from deuterium exchange. By analyzing the change in the deuterium uptake rate upon addition of the competitor, the dissociation rate constant (k_off) of the original ligand can be calculated.
-
-
Data Analysis:
-
Plot the deuterium uptake (mass shift) versus time.
-
Fit the data to an appropriate kinetic model to extract the k_off value. The association rate (k_on) can be determined in a separate experiment by monitoring the protection from exchange upon addition of the ligand. The equilibrium dissociation constant is then calculated as K_D = k_off / k_on.
-
Protocol 2: Investigating Vancomycin Binding using Saturation Transfer Difference (STD) NMR Spectroscopy
This protocol describes the use of this compound to characterize the binding of vancomycin by identifying the ligand protons in close proximity to the receptor. The deuteration pattern in this compound (d4, likely on the methyl and alpha-carbon positions) will result in simplified spectra and allow for clearer observation of saturation transfer effects to the remaining protons.
1. Materials and Reagents:
-
Vancomycin Hydrochloride
-
This compound
-
Phosphate-buffered saline (PBS) prepared in D₂O (pD 7.4)
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
2. Experimental Workflow:
Caption: Workflow for STD NMR analysis of vancomycin binding.
3. Detailed Methodology:
-
Sample Preparation:
-
Prepare a 50 µM solution of vancomycin in PBS made with 99.9% D₂O, pD 7.4.
-
Prepare a 5 mM solution of this compound in the same buffer.
-
Prepare the final NMR sample containing 50 µM vancomycin and 1 mM this compound.
-
-
NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum of the sample to serve as a reference.
-
Set up the STD NMR experiment. Select a region in the spectrum where only vancomycin protons resonate (e.g., aromatic region, -8.0 to -6.0 ppm) for on-resonance saturation.
-
Set the off-resonance saturation frequency to a region where no protein or ligand signals are present (e.g., 30 ppm).
-
Acquire the on-resonance and off-resonance STD spectra with a suitable saturation time (e.g., 2 seconds).
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.
-
Signals that appear in the STD difference spectrum correspond to the protons of this compound that are in close contact with the saturated vancomycin protons.
-
The intensity of the STD signals is proportional to the proximity of the ligand protons to the protein. By calculating the STD amplification factor for each proton, a binding epitope map can be generated.
-
Signaling Pathways and Logical Relationships
The interaction between vancomycin and its target is a direct binding event that disrupts a key enzymatic pathway in bacterial cell wall synthesis.
Caption: Vancomycin's mechanism of action via binding to Lipid II.
This application note provides a comprehensive framework for utilizing this compound to study the binding kinetics of vancomycin. The detailed protocols for advanced analytical techniques such as HDX-MS and STD NMR will enable researchers to gain deeper insights into the molecular basis of this clinically vital antibiotic's function and the mechanisms of resistance against it. The provided data and visualizations serve as a valuable resource for experimental design and data interpretation in the ongoing effort to combat antibiotic resistance.
References
- 1. Bacterial synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-tandem mass spectrometry assay for d-Ala-d-Lac: a key intermediate for vancomycin resistance in vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Antibiotic Approach: Synthesis and Antibacterial Activity of Antibiotic–Antimicrobial Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ac-D-Ala-OH-d4 in Antibiotic Mechanism Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, a structure essential for survival, is primarily composed of peptidoglycan (PG). The unique presence of D-amino acids, such as D-alanine (D-Ala), in PG makes the enzymes involved in its synthesis attractive targets for antimicrobial agents.[1][2] Ac-D-Ala-OH-d4 is a stable isotope-labeled version of N-acetyl-D-alanine, a derivative of the D-alanine amino acid. The incorporation of deuterium (d4) provides a distinct mass shift, enabling researchers to trace the metabolic fate of exogenous D-alanine and its incorporation into the bacterial cell wall. This allows for precise quantification and dynamic studies of PG biosynthesis and remodeling, which is invaluable for elucidating the mechanisms of action of antibiotics that target the cell wall.[3][4][5]
The terminal D-alanyl-D-alanine dipeptide of the PG precursor is critical for the cross-linking reactions catalyzed by penicillin-binding proteins (PBPs).[6][7] Antibiotics like β-lactams inhibit these enzymes, while glycopeptides such as vancomycin bind directly to the D-Ala-D-Ala terminus, preventing cross-linking.[6][8] By using this compound, researchers can monitor the effects of these antibiotics on PG synthesis in real-time.
Key Applications
-
Probing Peptidoglycan Biosynthesis: Tracing the incorporation of the deuterium-labeled D-alanine into the peptidoglycan structure to study the rate and spatial organization of cell wall synthesis.[4]
-
Elucidating Antibiotic Mechanisms: Quantifying the inhibition of peptidoglycan synthesis by antibiotics that target D-alanine incorporation or subsequent cross-linking steps.
-
Investigating Antibiotic Resistance: Studying alterations in cell wall metabolism that contribute to resistance, such as bypass pathways utilized by bacteria in the presence of antibiotics.[5]
-
Screening for Novel Antimicrobials: Developing high-throughput assays to identify new compounds that disrupt the D-alanine metabolic pathway or peptidoglycan synthesis.
Data Presentation
Table 1: Isotopic Abundance of Muropeptides Following this compound Labeling
| Muropeptide | Unlabeled (M) Abundance (%) | Labeled (M+4) Abundance (%) |
| Monomer (untreated) | 5.2 | 94.8 |
| Monomer (antibiotic A) | 45.7 | 54.3 |
| Dimer (untreated) | 6.1 | 93.9 |
| Dimer (antibiotic A) | 52.3 | 47.7 |
Table 2: Inhibition of D-Ala-OH-d4 Incorporation by Various Antibiotics
| Antibiotic | Concentration (µg/mL) | D-Ala-OH-d4 Incorporation (%) | Standard Deviation |
| Control (no antibiotic) | 0 | 100 | 4.2 |
| Penicillin G | 10 | 35.6 | 3.1 |
| Vancomycin | 10 | 42.1 | 3.5 |
| D-Cycloserine | 5 | 15.8 | 2.5 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacterial Peptidoglycan using this compound
-
Bacterial Culture Preparation: Inoculate 5 mL of a suitable growth medium (e.g., Luria-Bertani broth for E. coli or Tryptic Soy Broth for S. aureus) with a single colony of the bacterium of interest. Incubate overnight at 37°C with shaking.
-
Sub-culturing: The following day, dilute the overnight culture 1:100 into fresh growth medium.
-
Induction of Labeling: Grow the culture to mid-log phase (OD600 ≈ 0.5). Add this compound to a final concentration of 1 mM. For antibiotic treatment experiments, add the antibiotic at the desired concentration at the same time.
-
Incubation: Continue to incubate the culture for a period corresponding to one to two cell divisions (typically 1-2 hours for E. coli).
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled compound from the medium.
Protocol 2: Isolation and Digestion of Labeled Peptidoglycan
-
Cell Lysis: Resuspend the washed cell pellet in 1 mL of ice-cold sterile water. Lyse the cells by boiling for 20 minutes or by using a bead beater.
-
Peptidoglycan Extraction: Add an equal volume of 8% sodium dodecyl sulfate (SDS) to the cell lysate and boil for 30 minutes to solubilize membranes and proteins.
-
Washing and Purification: Pellet the crude peptidoglycan by ultracentrifugation at 100,000 x g for 60 minutes. Wash the pellet repeatedly with sterile water to remove SDS.
-
Enzymatic Digestion: Resuspend the purified peptidoglycan in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0) and treat with a muramidase (e.g., mutanolysin or cellosyl) overnight at 37°C to digest the peptidoglycan into its constituent muropeptides.[3]
-
Inactivation of Enzyme: Inactivate the muramidase by boiling for 10 minutes.
-
Reduction of Muropeptides: Centrifuge to pellet any insoluble material. Treat the supernatant with sodium borohydride to reduce the MurNAc residues to muramitol.
-
Sample Preparation for LC-MS/MS: Acidify the sample with phosphoric acid to pH 4-5. The sample is now ready for analysis.
Protocol 3: LC-MS/MS Analysis of Labeled Muropeptides
-
Chromatographic Separation: Separate the muropeptides using reverse-phase liquid chromatography (LC) on a C18 column with a gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry (MS) Analysis: Analyze the eluting muropeptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.
-
Data Acquisition: Acquire MS1 scans to identify the masses of the unlabeled and deuterium-labeled muropeptides. The d4 label will result in a mass shift of +4 Da.
-
Tandem MS (MS/MS) Analysis: Perform MS/MS fragmentation on the parent ions of interest to confirm their identity based on the fragmentation pattern.
-
Data Analysis: Quantify the relative abundance of the labeled and unlabeled muropeptides by integrating the peak areas from the extracted ion chromatograms.
Visualizations
Caption: Simplified pathway of peptidoglycan biosynthesis showing D-alanine incorporation.
Caption: Workflow for metabolic labeling and analysis of peptidoglycan.
Caption: Logical flow for interpreting experimental results.
References
- 1. Distinct pathways for modification of the bacterial cell wall by non‐canonical D‐amino acids | The EMBO Journal [link.springer.com]
- 2. nbinno.com [nbinno.com]
- 3. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs | Sciety [sciety.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
Application Note: Quantitative Determination of N-Acetyl-D-alanine using Isotope Dilution Mass Spectrometry with Ac-D-Ala-OH-d4
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and highly specific method for the quantitative analysis of N-Acetyl-D-alanine (Ac-D-Ala-OH) in biological matrices using Isotope Dilution Mass Spectrometry (IDMS). The methodology employs a stable isotope-labeled internal standard, N-Acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4), to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This document provides comprehensive experimental protocols, from sample preparation to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, and includes illustrative data presented in clear, tabular formats. The described method is ideal for applications in drug development, metabolic research, and diagnostics where precise quantification of Ac-D-Ala-OH is critical.
Introduction
N-Acetyl-D-alanine (Ac-D-Ala-OH) is a modified amino acid that plays a significant role in various biological processes and is a key structural component in certain bacterial cell walls.[1][2] Accurate quantification of Ac-D-Ala-OH is essential for studying bacterial metabolism, antibiotic resistance mechanisms, and for the characterization of biopharmaceuticals. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy.[3][4] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte, in this case, this compound, to the sample at the earliest stage of preparation. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. This approach effectively mitigates errors arising from sample loss during preparation and from ionization suppression or enhancement in the mass spectrometer.
This application note provides a detailed protocol for the quantification of Ac-D-Ala-OH using a validated LC-MS/MS method with this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
N-Acetyl-D-alanine (Ac-D-Ala-OH), analytical standard grade
-
N-Acetyl-D-alanine-d4 (this compound), as the internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Biological matrix of interest (e.g., plasma, cell culture media)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Ac-D-Ala-OH in a 1:1 mixture of water and methanol to prepare a 1 mg/mL primary stock solution.
-
Similarly, prepare a 1 mg/mL primary stock solution of this compound.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Ac-D-Ala-OH by serial dilution of the primary stock solution with 50% methanol. These will be used to create the calibration curve.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with 50% methanol to prepare a 10 µg/mL internal standard working solution.
-
Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma) on ice.
-
To 50 µL of each sample, standard, and quality control (QC) sample, add 10 µL of the 10 µg/mL internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
| Parameter | Value |
| System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS):
| Parameter | Value |
| System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Gas Temp | 300°C |
| Nebulizer Gas | 50 psi |
| Capillary Voltage | 3500 V |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ac-D-Ala-OH | 132.1 | 89.1 | 15 |
| This compound | 136.1 | 93.1 | 15 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Ac-D-Ala-OH | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 10% | < 12% | 90 - 110% |
| Medium | 50 | < 8% | < 10% | 92 - 108% |
| High | 500 | < 5% | < 8% | 95 - 105% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Ac-D-Ala-OH | 85 - 95% | 90 - 110% |
Mandatory Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ac-D-Ala-OH-d4 in the Study of D-Amino Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acids, once considered rare in higher organisms, are now recognized as crucial molecules in various physiological and pathological processes. D-alanine, in particular, plays a significant role in bacterial cell wall biosynthesis and has been implicated in neurotransmission and renal function in mammals.[1][2][3] The study of D-alanine metabolism is therefore of great interest in microbiology, neuroscience, and drug development. Ac-D-Ala-OH-d4, a deuterated form of N-acetyl-D-alanine, serves as a powerful tool for tracing the metabolic fate of exogenous D-alanine with high specificity and sensitivity, minimizing interference from endogenous, non-labeled counterparts. The N-acetyl group can influence its transport and metabolism, potentially offering a different pharmacokinetic profile compared to free D-alanine. This document provides detailed application notes and protocols for the use of this compound in studying D-amino acid metabolism.
Principle of Metabolic Tracing with this compound
Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules in vivo and in vitro.[4][5][6] Deuterium (²H or D), a stable isotope of hydrogen, is commonly used to label molecules for metabolic studies. When this compound is introduced into a biological system, the deuterium atoms act as a "heavy" tag. This allows for the differentiation of the administered compound and its metabolites from the naturally abundant, non-labeled molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7] The N-acetylation may prevent direct transamination and primarily direct the molecule towards deacetylation or oxidation pathways.
Applications
-
Investigating D-amino acid oxidase (DAO) activity: D-amino acid oxidase is a key enzyme in the catabolism of neutral D-amino acids, including D-alanine.[8][9][10][11] By administering this compound, researchers can trace its conversion to deuterated pyruvate, providing a dynamic measure of DAO activity in vivo or in tissue homogenates.
-
Studying bacterial peptidoglycan synthesis: D-alanine is an essential component of the peptidoglycan cell wall in many bacteria.[1][2][12][13] this compound can be used to study the incorporation of exogenous D-alanine into the bacterial cell wall, offering insights into bacterial growth and potential targets for antimicrobial agents.
-
Pharmacokinetic and drug metabolism studies: The deuterium labeling in this compound can alter its metabolic rate, a phenomenon known as the kinetic isotope effect. This can be exploited in drug development to modify the pharmacokinetic properties of drug candidates containing a D-alanine moiety.[14]
-
Probing D-alanine transport: The N-acetyl group may influence how D-alanine is transported across cell membranes. Using this compound allows for the study of specific transporters involved in D-amino acid uptake.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from experiments using this compound, based on typical results from metabolic tracing studies.
| Parameter | Sample Type | Measurement | Analytical Method | Hypothetical Value | Reference Protocol |
| DAO Activity | Rat Kidney Homogenate | Rate of deuterated pyruvate formation | LC-MS/MS | 5.2 ± 0.8 nmol/min/mg protein | Protocol 1 |
| Bacterial Incorporation | E. coli cell lysate | % incorporation of deuterated D-alanine into cell wall | GC-MS | 15.6 ± 2.3 % of total D-alanine | Protocol 2 |
| Plasma Pharmacokinetics | Mouse Plasma | Half-life (t₁/₂) of this compound | LC-MS/MS | 45.7 ± 5.1 min | Protocol 3 |
| Metabolite Identification | Mouse Urine | Concentration of deuterated metabolites | UPLC-QTOF MS | Deuterated N-acetyl-alanine, deuterated alanine, deuterated pyruvate | Protocol 3 |
Experimental Protocols
Protocol 1: In Vitro D-Amino Acid Oxidase (DAO) Activity Assay
This protocol describes the use of this compound to measure DAO activity in tissue homogenates.
Materials:
-
This compound
-
Tissue of interest (e.g., kidney, brain)
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Dounce homogenizer
-
Microcentrifuge
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization:
-
Excise the tissue of interest and place it in ice-cold homogenization buffer.
-
Homogenize the tissue using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the cytosolic DAO enzyme.
-
-
Enzyme Reaction:
-
Pre-warm the supernatant to 37°C.
-
Initiate the reaction by adding this compound to a final concentration of 1 mM.
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Quench the reaction by adding an equal volume of ice-cold methanol.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the presence of deuterated pyruvate using a validated LC-MS/MS method.
-
Quantify the amount of product formed and calculate the enzyme activity.
-
Protocol 2: Bacterial Incorporation of D-alanine
This protocol outlines a method to study the incorporation of D-alanine from this compound into the bacterial cell wall.
Materials:
-
This compound
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Growth medium
-
Cell lysis buffer
-
Enzymes for cell wall digestion (e.g., lysozyme, mutanolysin)
-
GC-MS system
Procedure:
-
Bacterial Culture:
-
Grow the bacterial culture to mid-log phase.
-
Supplement the growth medium with this compound at a final concentration of 1 mM.
-
Continue to incubate the culture for a defined period.
-
-
Cell Wall Isolation:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
Isolate the peptidoglycan-containing cell wall fraction by differential centrifugation.
-
-
Hydrolysis and Derivatization:
-
Hydrolyze the isolated cell wall fraction to release individual amino acids.
-
Derivatize the amino acids to make them volatile for GC-MS analysis.
-
-
Sample Analysis:
-
Analyze the derivatized amino acids by GC-MS to determine the isotopic enrichment of D-alanine.
-
Calculate the percentage of deuterated D-alanine incorporated into the cell wall.
-
Protocol 3: In Vivo Pharmacokinetic Study
This protocol provides a framework for an in vivo study to determine the pharmacokinetic profile of this compound.
Materials:
-
This compound
-
Experimental animals (e.g., mice, rats)
-
Vehicle for administration (e.g., saline)
-
Blood collection supplies
-
Metabolic cages for urine collection
-
LC-MS/MS or UPLC-QTOF MS system
Procedure:
-
Animal Dosing:
-
Administer this compound to the animals via a chosen route (e.g., intravenous, oral).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points post-administration.
-
Process the blood to obtain plasma.
-
House the animals in metabolic cages to collect urine over a specified period.
-
-
Sample Preparation:
-
Extract this compound and its potential metabolites from plasma and urine samples using a suitable method (e.g., protein precipitation, solid-phase extraction).
-
-
Sample Analysis:
-
Analyze the extracts using LC-MS/MS to quantify the concentration of this compound and its deuterated metabolites over time.
-
Use UPLC-QTOF MS for the identification of unknown metabolites.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
-
Conclusion
This compound is a versatile and valuable tool for investigating the complex metabolism of D-alanine in both mammalian and microbial systems. The protocols provided herein offer a starting point for researchers to design and execute experiments aimed at elucidating the roles of D-alanine in health and disease. The use of stable isotope tracers like this compound, coupled with modern analytical techniques, will continue to advance our understanding of D-amino acid metabolism and facilitate the development of novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New advances in stable tracer methods to assess whole-body protein and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Detection of D-Amino-Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Catalytic Stereoinversion of L-Alanine to Deuterated D-Alanine. | Semantic Scholar [semanticscholar.org]
- 14. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Labeling with Deuterated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated amino acids are stable, non-radioactive isotopes of amino acids where one or more hydrogen atoms have been replaced by deuterium. This subtle alteration in mass provides a powerful tool for a wide range of applications in biological research and drug development. The primary advantage of using deuterated amino acids lies in their ability to act as tracers in biological systems without significantly altering the biochemical properties of the molecules into which they are incorporated.[1] This allows for the precise tracking and quantification of proteins and metabolites, providing valuable insights into cellular processes.[]
Key applications include:
-
Quantitative Proteomics: Measuring protein synthesis, degradation, and turnover rates.[3]
-
Drug Metabolism and Pharmacokinetics (DMPK): Elucidating metabolic pathways and improving the pharmacokinetic profiles of therapeutic agents through the "Kinetic Isotope Effect".[1][]
-
Structural Biology: Simplifying Nuclear Magnetic Resonance (NMR) spectra of proteins to aid in structure determination.[1][5]
-
Metabolic Tracing: Following the fate of amino acids in complex metabolic networks.[1][6]
This document provides detailed protocols for two common cell labeling strategies using deuterated compounds: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with deuterated amino acids and metabolic labeling with heavy water (D₂O).
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from cell labeling experiments with deuterated amino acids. These values can vary depending on the cell type, experimental conditions, and the specific protein or peptide being analyzed.
Table 1: Comparison of SILAC and D₂O Labeling for Quantitative Proteomics
| Parameter | SILAC with Deuterated Amino Acids | Metabolic Labeling with D₂O |
| Principle | Incorporation of "heavy" deuterated essential amino acids (e.g., Leucine-d3, Arginine-d4) into proteins.[7][8] | Incorporation of deuterium from D₂O into non-essential amino acids during their biosynthesis.[3][8] |
| Typical Labeling Efficiency | >95% incorporation after 5-6 cell doublings. | Dependent on D₂O concentration in the medium and cell metabolic activity. |
| Quantification | Relative quantification by comparing the mass-to-charge (m/z) ratio of "light" and "heavy" peptide pairs in a mass spectrometer.[1] | Determination of protein turnover rates by analyzing the isotopic enrichment of peptides over time.[3] |
| Advantages | High accuracy and precision due to early mixing of samples.[9][10] Applicable for comparing discrete experimental conditions. | Cost-effective for in vivo studies.[3] Provides a global view of protein turnover. |
| Limitations | Primarily applicable to dividing cells in culture.[9] Can be expensive due to the cost of labeled amino acids.[3] | Complex data analysis due to the distribution of deuterium across multiple atoms.[11] Potential for metabolic and toxic effects at high D₂O concentrations. |
Table 2: Deuteration Levels of Amino Acids in a Pt/C-Catalyzed Hydrogen-Deuterium Exchange Reaction
| Amino Acid | Average Deuteration Level (%) | α-Position Deuteration Rate (%) |
| Glycine | 91.0 | 91.0 |
| Phenylalanine | 80.7 | 96.8 |
| Histidine | 82.5 | 98.6 |
Data adapted from a study on direct deuteration of amino acids. The reaction was carried out at 200°C for 24 hours.[6]
Experimental Protocols
Protocol 1: SILAC using Deuterated Leucine for Relative Protein Quantification
This protocol describes a standard SILAC experiment to compare protein abundance between two cell populations using deuterated leucine.
Materials:
-
SILAC-grade cell culture medium lacking L-leucine (e.g., DMEM or RPMI)
-
"Light" L-leucine
-
"Heavy" deuterated L-leucine (e.g., L-Leucine-d3)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Methodology:
-
Cell Adaptation:
-
Culture the chosen cell line for at least 5-6 doublings in the "light" SILAC medium (supplemented with light L-leucine and dFBS) and the "heavy" SILAC medium (supplemented with heavy L-Leucine-d3 and dFBS). This ensures complete incorporation of the respective amino acids into the proteome.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control).
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations.
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells in lysis buffer on ice.
-
-
Protein Digestion:
-
Quantify the total protein concentration of the lysate.
-
Take a desired amount of protein (e.g., 50-100 µg) and reduce the disulfide bonds with DTT at 56°C for 30 minutes.
-
Alkylate the free thiols with iodoacetamide in the dark at room temperature for 20 minutes.
-
Digest the proteins into peptides overnight at 37°C using trypsin.
-
-
LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 StageTip.
-
Analyze the peptides using a high-resolution LC-MS/MS system.
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify peptides and proteins.
-
Quantify the relative abundance of proteins by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.
-
Protocol 2: In-Cell Protein Turnover Analysis using D₂O Labeling
This protocol provides a general workflow for measuring proteome-wide turnover rates in cultured cells by introducing D₂O into the culture medium.[1]
Materials:
-
Standard cell culture medium
-
Heavy water (D₂O, 99.9% purity)
-
Cultured cells (e.g., human cell line)
-
Standard cell culture and protein extraction reagents
-
LC-MS/MS system
Methodology:
-
Cell Culture:
-
Culture cells under standard conditions until they reach the desired confluency (typically 70-80%).
-
-
D₂O Labeling:
-
Replace the standard culture medium with a medium containing a known final concentration of D₂O (e.g., 4-8%).
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24, 48 hours) to allow for the incorporation of deuterium into newly synthesized proteins.[8]
-
-
Cell Harvesting and Protein Extraction:
-
Harvest the cells at each time point.
-
Lyse the cells and extract the total protein.
-
-
Protein Digestion:
-
Digest the proteins into peptides using trypsin as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using LC-MS/MS.
-
-
Data Analysis:
-
Determine the isotopic enrichment of peptides by analyzing the shift in the isotopic distribution of the peptide's mass spectrum over time.
-
Calculate the fraction of newly synthesized protein at each time point to determine the protein turnover rate.[3]
-
Visualizations
Caption: Workflow for SILAC-based quantitative proteomics.
Caption: Workflow for protein turnover analysis using D₂O labeling.
Caption: The Kinetic Isotope Effect in drug metabolism.
References
- 1. benchchem.com [benchchem.com]
- 3. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. benchchem.com [benchchem.com]
- 9. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracking Peptidoglycan Turnover using Ac-D-Ala-OH-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidoglycan (PG) is an essential component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis. The dynamic processes of PG synthesis, remodeling, and degradation, collectively known as turnover, are crucial for bacterial growth, division, and adaptation.[1][2] Consequently, the enzymes involved in PG metabolism are prime targets for antimicrobial drugs.[3] Understanding the kinetics of PG turnover is therefore vital for the development of new antibiotics and for elucidating mechanisms of bacterial resistance.
Ac-D-Ala-OH-d4 is a stable isotope-labeled analog of D-alanine, a key building block of the PG peptide stem. The N-acetylation can enhance cellular uptake, while the deuterium (d4) label allows for the sensitive and specific tracking of its incorporation into and release from the PG network using mass spectrometry. This enables researchers to quantify the rate of PG synthesis and degradation under various conditions, providing valuable insights into bacterial physiology and the effects of antibacterial agents.
Principle of the Method
The methodology is based on the metabolic labeling of bacterial cells with this compound. Bacteria are grown in a medium containing this labeled D-alanine analog. The bacterial enzymatic machinery incorporates this compound into the newly synthesized PG.[4][5] The extent and rate of this incorporation can be quantified by isolating the PG and analyzing its composition by mass spectrometry.
To study PG turnover, a pulse-chase experiment can be performed. Cells are first "pulsed" with this compound to label the existing PG. Then, they are transferred to a medium containing unlabeled D-alanine (the "chase"). The rate at which the d4-labeled muropeptides are lost from the cell wall provides a direct measure of the PG turnover rate. The mass shift of +4 Da for each incorporated this compound molecule allows for the clear differentiation between labeled and unlabeled PG fragments in the mass spectrometer.[6]
Applications
-
Quantifying Peptidoglycan Synthesis and Turnover Rates: Determine the dynamic rates of cell wall synthesis and degradation in different bacterial species and growth phases.
-
Screening for Antibiotic Activity: Assess the impact of novel antimicrobial compounds on PG metabolism by measuring changes in turnover rates.
-
Investigating Mechanisms of Antibiotic Resistance: Study how resistance mechanisms, such as bypass pathways, alter PG dynamics.[6]
-
Understanding Bacterial Physiology: Explore how environmental stresses or genetic modifications affect cell wall homeostasis.
Experimental Workflow
The overall experimental workflow for tracking peptidoglycan turnover using this compound is depicted below.
Caption: Workflow for PG turnover analysis using this compound.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Bacteria with this compound
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., LB, TSB, M9 minimal medium)
-
This compound (sterile stock solution, e.g., 100 mM in water or DMSO)
-
Unlabeled D-alanine (sterile stock solution, e.g., 1 M in water)
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge and sterile tubes
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into the appropriate growth medium and grow overnight at the optimal temperature with shaking.
-
Sub-culturing: The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD600) of ~0.05.
-
Growth to Exponential Phase: Grow the culture with shaking at the optimal temperature until it reaches the early to mid-exponential phase (OD600 of ~0.3-0.5).
-
Pulse with this compound: Add the this compound stock solution to the culture to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically for each bacterial strain.
-
Incubation (Pulse): Continue to incubate the culture under the same conditions for a specific period to allow for incorporation of the labeled D-alanine. A typical pulse duration is 30 minutes to 1 hour, or approximately one generation time.
-
Chase with Unlabeled D-Alanine: To initiate the chase, harvest the cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellet twice with fresh, pre-warmed medium to remove any remaining this compound.
-
Resuspension (Chase): Resuspend the cell pellet in fresh, pre-warmed medium containing a high concentration of unlabeled D-alanine (e.g., 50 mM) to outcompete any residual labeled analog.
-
Time-Course Sampling: Collect samples at various time points during the chase (e.g., 0, 15, 30, 60, 90, 120 minutes). For each time point, harvest a defined volume of culture and immediately process for peptidoglycan isolation or store the cell pellets at -80°C.
Protocol 2: Peptidoglycan Isolation and Digestion
Materials:
-
Harvested bacterial cell pellets
-
Boiling 8% SDS solution
-
Ultrapure water (Milli-Q or equivalent)
-
Ultracentrifuge
-
Muramidase (e.g., mutanolysin or cellosyl)
-
Digestion buffer (e.g., 50 mM MES, pH 5.5)
-
Sodium borohydride solution (freshly prepared, 20 mg/mL in 0.5 M borate buffer, pH 9.0)
-
Phosphoric acid (85%)
-
HPLC vials
Procedure:
-
Cell Lysis and PG Sacculi Extraction:
-
Resuspend the bacterial cell pellet in ultrapure water.
-
Add the cell suspension dropwise into an equal volume of boiling 8% SDS solution with vigorous stirring.
-
Boil for 30-45 minutes to lyse the cells and denature proteins.[7]
-
Cool the suspension to room temperature.
-
Pellet the crude PG sacculi by ultracentrifugation (e.g., 100,000 x g for 1 hour at 25°C).
-
Wash the pellet repeatedly with ultrapure water to remove SDS, pelleting by ultracentrifugation after each wash, until the supernatant is free of SDS.
-
-
Muramidase Digestion:
-
Resuspend the final PG pellet in digestion buffer.
-
Add muramidase to a final concentration of 100 µg/mL.
-
Incubate overnight at 37°C with gentle shaking.
-
Inactivate the enzyme by boiling for 10 minutes.
-
Centrifuge to pellet any undigested material and transfer the supernatant containing the soluble muropeptides to a new tube.
-
-
Reduction of Muropeptides:
-
Add an equal volume of sodium borohydride solution to the muropeptide solution.
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction by adding phosphoric acid dropwise until the pH is between 2 and 3.
-
Store the samples at -20°C until LC-MS analysis.
-
Protocol 3: LC-MS/MS Analysis and Data Quantification
Materials:
-
Digested and reduced muropeptide samples
-
LC-MS/MS system (e.g., a high-resolution mass spectrometer coupled to a nano-LC system)
-
C18 reverse-phase HPLC column
-
Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)
-
Data analysis software (e.g., Xcalibur, MassLynx, or similar)
Procedure:
-
LC Separation:
-
Inject the muropeptide sample onto the C18 column.
-
Separate the muropeptides using a suitable gradient of mobile phase B.
-
-
MS/MS Analysis:
-
Acquire mass spectra in positive ion mode.
-
Perform data-dependent MS/MS fragmentation of the most abundant muropeptide ions to confirm their identity.
-
-
Data Analysis:
-
Identify the muropeptide species based on their accurate mass and fragmentation patterns.
-
For each identified muropeptide, extract the ion chromatograms for both the unlabeled (M) and the d4-labeled (M+4) isotopic peaks.
-
Calculate the fractional labeling (FL) at each time point using the following formula: FL = Intensity(M+4) / (Intensity(M) + Intensity(M+4))
-
Plot the fractional labeling over time to determine the rates of incorporation and turnover.
-
Data Presentation
The quantitative data from the pulse-chase experiment can be summarized in a table as follows:
| Chase Time (minutes) | Fractional Labeling of Monomer (Muropeptide X) | Fractional Labeling of Dimer (Muropeptide Y) |
| 0 | 0.95 | 0.92 |
| 15 | 0.78 | 0.75 |
| 30 | 0.62 | 0.58 |
| 60 | 0.40 | 0.35 |
| 90 | 0.25 | 0.20 |
| 120 | 0.15 | 0.12 |
Note: The values in this table are representative and will vary depending on the bacterial strain, growth conditions, and specific muropeptide being analyzed.
Signaling Pathways and Logical Relationships
The incorporation of this compound into peptidoglycan is intrinsically linked to the PG biosynthesis pathway. The diagram below illustrates the key steps.
Caption: PG biosynthesis pathway showing this compound incorporation.
Conclusion
The use of this compound in combination with mass spectrometry provides a powerful and quantitative method for studying the dynamics of peptidoglycan turnover in bacteria. These application notes and protocols offer a comprehensive guide for researchers to implement this technique in their studies, contributing to a deeper understanding of bacterial cell wall biology and aiding in the discovery and development of novel antimicrobial therapies.
References
- 1. ukisotope.com [ukisotope.com]
- 2. old.57357.org [old.57357.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ac-D-Ala-OH-d4 solubility and solvent compatibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and solvent compatibility of N-Acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is described as being slightly soluble in water, DMSO, and methanol.[1] For the non-deuterated form, N-Acetyl-D-alanine, it is also noted as being soluble in 1% acetic acid.[2] The solubility of N-acetylated amino acids is significantly influenced by pH.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of N-acetylated amino acids like this compound is pH-dependent. These molecules have an isoelectric point (pI) at which they carry no net electrical charge, and their solubility is at a minimum. For a similar compound, N-Acetylglycyl-D-alanine, the pI is estimated to be around 2.47 due to the C-terminal carboxyl group.[3] To enhance solubility, it is recommended to work at a pH at least 1-2 units away from the pI.[3] Increasing the pH to a neutral or basic range will deprotonate the carboxylic acid, resulting in a net negative charge and improved interaction with aqueous solvents.[3]
Q3: What can I do if I'm having trouble dissolving this compound?
A3: If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:
-
pH Adjustment: Ensure the pH of your aqueous buffer is not close to the presumed isoelectric point (around pH 2.5-3). Adjusting the pH to 7 or higher can significantly improve solubility.[3]
-
Gentle Heating: Warming the solution to approximately 30-40°C can help increase solubility. However, avoid excessive heat to prevent potential degradation.[3]
-
Sonication: Brief periods of sonication can help break up aggregates and facilitate dissolution.[3]
-
Use of Co-solvents: If pH adjustment is not suitable for your experiment, a small amount of an organic co-solvent can be used. Start by dissolving the compound in a minimal amount of DMSO and then slowly add your aqueous buffer.[3]
Q4: Is this compound stable in solution?
A4: For long-term storage, this compound should be stored as a solid at -20°C. Once in solution, it is recommended to prepare fresh solutions for immediate use. If storage in solution is necessary, aliquot and store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. The stability in solution is generally best in a slightly acidic to neutral pH range (pH 4-7).[4]
Data Presentation
Table 1: Qualitative Solubility and Solvent Compatibility of this compound
| Solvent/System | Predicted Solubility | Compatibility Notes |
| Deionized Water | Slightly Soluble[1] | Solubility is highly dependent on pH. Poor solubility is expected near the isoelectric point (pI). |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Moderate to Good | The buffered saline at a neutral pH aids in dissolving the acidic compound. |
| Acidic Buffers (e.g., 0.1 M Acetic Acid) | Soluble[2] / Low | An acidic environment may protonate the carboxyl group, potentially reducing aqueous solubility if the pH is too close to the pI.[4] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] | A good initial solvent for creating stock solutions. Ensure the final concentration is compatible with downstream assays. |
| Methanol | Slightly Soluble[1] | Can be used as a co-solvent, but may be less effective than DMSO for initial solubilization. |
| Ethanol | Low to Moderate | Similar to methanol, can be used in aqueous mixtures. Solubility generally decreases with an increasing percentage of alcohol.[4] |
Experimental Protocols
Protocol for Determining the Approximate Solubility of this compound
This protocol provides a general method to empirically determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Chosen solvent (e.g., deionized water, specific buffer)
-
Vortex mixer
-
Microcentrifuge
-
Analytical balance
-
Calibrated pipettes
Methodology:
-
Add a pre-weighed excess amount of this compound to a known volume of the chosen solvent in a microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes to create a suspension.
-
Allow the suspension to equilibrate for at least one hour at a controlled temperature.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, which is now a saturated solution.
-
Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC, LC-MS, or by gravimetric analysis after solvent evaporation).
Troubleshooting and Visual Guides
Troubleshooting Common Solubility Issues
Caption: Troubleshooting workflow for dissolving this compound.
Factors Influencing this compound Solubility
Caption: Key factors that determine the solubility of this compound.
References
Preventing isotopic exchange in Ac-D-Ala-OH-d4 experiments
Welcome to the technical support center for Ac-D-Ala-OH-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is the N-acetylated form of D-alanine where four hydrogen atoms have been replaced by deuterium atoms. Based on common deuteration patterns for alanine, the "d4" designation indicates that one deuterium is on the alpha-carbon and the other three are on the methyl group (beta-carbon) of the alanine moiety.
Q2: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium) from the surrounding environment, or vice versa.[1] This is a critical issue when working with this compound as the loss of deuterium labels can lead to inaccurate experimental results, particularly in quantitative mass spectrometry and NMR studies.
Q3: Which deuterium atoms on this compound are most susceptible to exchange?
The deuterium on the alpha-carbon is generally more susceptible to exchange than the deuteriums on the beta-carbon (methyl group). This is because the alpha-proton is more acidic and its removal is often the rate-limiting step in racemization and other reactions.[2] The N-H proton of the acetyl group and the O-H proton of the carboxylic acid are also highly exchangeable but are not the sites of deuteration in this specific molecule.
Q4: What are the primary factors that promote deuterium-hydrogen exchange?
The rate of H/D exchange is primarily influenced by:
-
pH: The exchange is catalyzed by both acids and bases.[3] The minimum exchange rate for many organic molecules is typically observed in a slightly acidic pH range.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[4]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) that contain exchangeable protons are the primary sources of hydrogen that can replace deuterium. The presence of even trace amounts of water in aprotic solvents can lead to exchange.
Troubleshooting Guides
Issue 1: Loss of Deuterium Signal in Mass Spectrometry Analysis
Symptom: The mass spectrum shows a lower-than-expected mass-to-charge ratio (m/z) for this compound, or the appearance of peaks corresponding to d3, d2, d1, or d0 isotopologues.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Back-exchange during LC-MS analysis. | Use a mobile phase with a low pH (e.g., pH 2.5-3.0 with formic acid) and maintain a low column temperature (e.g., 0-4 °C).[5] Shorten the LC gradient time where possible to minimize the sample's exposure to the protic mobile phase.[6] |
| Suboptimal pH of sample solution. | Ensure the sample is dissolved in a solvent that maintains an optimal pH to minimize exchange. If an aqueous solution is necessary, use D₂O-based buffers at a slightly acidic pD. |
| Elevated temperatures during sample handling. | Keep samples cold (on ice or in a cooled autosampler) throughout the preparation and analysis workflow.[7] |
| Presence of moisture in solvents. | Use anhydrous, aprotic solvents for sample preparation and storage whenever possible. Store deuterated solvents properly to prevent moisture absorption. |
Issue 2: Discrepancies in NMR Spectra
Symptom: ¹H NMR shows unexpected peaks, or ²H NMR shows a decrease in the expected deuterium signal intensity.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Use of protic deuterated solvents. | For ¹H NMR, use a high-purity, anhydrous deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). For observing the deuterium signal directly in ²H NMR, ensure the solvent does not have overlapping signals. |
| Contamination with water. | Dry the NMR tube and all glassware thoroughly before use. Use molecular sieves to dry deuterated solvents if necessary. Keep the NMR tube capped to prevent moisture from the air from entering.[8] |
| Incorrect sample preparation. | Dissolve the sample completely. Filter the sample into the NMR tube to remove any particulate matter that can affect spectral quality.[9] |
| Exchange with residual acidic or basic impurities. | Use high-purity solvents and clean glassware to avoid trace contaminants that can catalyze exchange. |
Data Presentation
The following tables summarize the relative stability of deuterium labels on this compound under various experimental conditions. The stability is categorized as High, Moderate, or Low, based on the general principles of isotopic exchange.
Table 1: Influence of pH on Deuterium Stability
| pH Range | Deuterium at α-Carbon | Deuterium at β-Carbon (Methyl) | Rationale |
| < 3 | Moderate | High | Acid-catalyzed exchange can occur at the α-position. |
| 3 - 6 | High | High | Minimal acid or base catalysis leads to the highest stability. |
| > 8 | Low | Moderate | Base-catalyzed enolization significantly increases the exchange rate at the α-position. The β-position is less affected but can still exchange under harsh basic conditions.[3] |
Table 2: Influence of Temperature on Deuterium Stability (at optimal pH 3-6)
| Temperature | Deuterium at α-Carbon | Deuterium at β-Carbon (Methyl) | Rationale |
| 0 - 4 °C | High | High | Low temperatures significantly slow down the rate of exchange.[4] |
| 25 °C (Room Temp) | High | High | Generally stable for short-term experiments. |
| > 40 °C | Moderate | High | Elevated temperatures can provide sufficient energy to overcome the activation barrier for exchange, particularly at the α-position. |
Table 3: Influence of Solvent on Deuterium Stability
| Solvent Type | Deuterium at α-Carbon | Deuterium at β-Carbon (Methyl) | Rationale |
| Aprotic (e.g., Acetonitrile, Dioxane) | High | High | Lack of exchangeable protons minimizes the possibility of H/D exchange. |
| Protic (e.g., H₂O, Methanol) | Low to Moderate | Moderate to High | The presence of exchangeable protons facilitates H/D exchange. The rate will depend on pH and temperature. |
| D₂O | High | High | The deuterated solvent helps to maintain the deuterium label through equilibrium effects. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
Objective: To prepare this compound for LC-MS analysis while minimizing back-exchange.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile) for stock solution
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Ice bath
-
Microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of this compound in an anhydrous aprotic solvent like acetonitrile.
-
-
Sample Dilution:
-
Pre-chill all dilution solvents and microcentrifuge tubes in an ice bath.
-
Dilute the stock solution to the desired final concentration using the pre-chilled mobile phase A or a mixture that mimics the initial LC conditions. Perform dilutions quickly.
-
-
LC-MS Analysis:
-
Use a cooled autosampler set to 4°C.
-
Employ a column oven set to a low temperature (e.g., 4°C) if your system allows.
-
Use a short LC gradient to minimize the analysis time.
-
Ensure the mobile phase is maintained at a low pH (around 2.5-3.0) throughout the run.[5]
-
Protocol 2: Sample Preparation for NMR Spectroscopy
Objective: To prepare a high-quality NMR sample of this compound while preventing isotopic exchange.
Materials:
-
This compound
-
High-purity, anhydrous deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆)
-
High-quality 5 mm NMR tube
-
Glass Pasteur pipette and bulb
-
Small plug of glass wool or a pipette filter
-
Inert gas (e.g., dry nitrogen or argon) - Optional, for sensitive samples
Procedure:
-
Glassware Preparation:
-
Thoroughly clean the NMR tube and Pasteur pipette.
-
Dry the glassware in an oven at >120°C for at least 2 hours and allow to cool in a desiccator.
-
-
Sample Preparation:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Using a dry syringe, add the anhydrous deuterated solvent (typically 0.6-0.7 mL) to the vial.
-
Gently swirl or vortex to dissolve the sample completely.
-
-
Sample Filtration:
-
Place a small, tight plug of glass wool into the dry Pasteur pipette.
-
Filter the sample solution through the pipette directly into the clean, dry NMR tube to remove any particulate matter.[9]
-
-
Capping and Sealing:
-
Immediately cap the NMR tube to prevent the ingress of atmospheric moisture.
-
For sensitive or long-term experiments, consider flushing the headspace with an inert gas before capping and sealing the cap with parafilm.
-
Visualizations
Caption: Mechanisms of acid and base-catalyzed deuterium exchange at the α-carbon of this compound.
Caption: Recommended experimental workflow for handling this compound to minimize isotopic exchange.
Caption: A logical troubleshooting guide for addressing deuterium loss in experiments with this compound.
References
- 1. Infrared line shape of an alpha-carbon deuterium-labeled amino acid [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
Optimizing mass spectrometry parameters for Ac-D-Ala-OH-d4
Welcome to the technical support center for the mass spectrometry analysis of Ac-D-Ala-OH-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for this compound?
A1: Electrospray ionization (ESI) is the preferred method for analyzing polar compounds like this compound.[1][2] ESI is a soft ionization technique that is well-suited for small, polar molecules, minimizing fragmentation and typically producing a strong signal for the protonated molecule [M+H]+ or deprotonated molecule [M-H]-.
Q2: Should I use positive or negative ion mode for this compound analysis?
A2: this compound contains a carboxylic acid group, which readily loses a proton, making it amenable to analysis in negative ion mode ([M-H]-). However, the acetylated amine group can also be protonated, so positive ion mode ([M+H]+) should also be evaluated. It is recommended to test both modes to determine which provides better sensitivity and signal stability for your specific instrument and mobile phase conditions. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can significantly improve protonation in positive ion mode.[1]
Q3: Why am I seeing a weak or no signal for my this compound standard?
A3: Several factors can contribute to poor signal intensity.[3] First, ensure your sample concentration is appropriate; if it's too dilute, the signal may be undetectable, and if too concentrated, you may experience ion suppression.[3] Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[3] Also, check the ionization efficiency by optimizing ion source parameters such as capillary voltage, nebulizer pressure, and gas flows and temperatures.[1]
Q4: I am observing inconsistent signal intensity. What could be the cause?
A4: Inconsistent signal intensity can be due to several factors. Check for leaks in the LC or MS system, as this can cause fluctuations in pressure and flow rates.[4] Ensure the mobile phase is properly mixed and degassed. An unstable electrospray can also lead to signal variability; visually inspect the spray if possible. Finally, matrix effects from your sample can suppress the signal of your analyte.[5]
Q5: How do I optimize the collision energy for MS/MS analysis of this compound?
A5: Collision energy (CE) is a critical parameter for obtaining informative fragment ions in MS/MS experiments.[6] The optimal CE is dependent on the precursor ion's mass-to-charge ratio (m/z) and charge state.[7] A good starting point is to perform a collision energy ramp experiment, where the CE is varied across a range (e.g., 5-40 eV) to identify the value that produces the desired fragmentation pattern with the best signal intensity. Some instrument software allows for automated optimization of this parameter.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Possible Cause | Recommended Action |
| No or Low Signal | Inappropriate ionization mode | Test both positive and negative ion modes. |
| Low sample concentration | Prepare a more concentrated sample.[3] | |
| Ion suppression | Dilute the sample or improve chromatographic separation. | |
| Incorrect instrument parameters | Optimize ion source parameters (see Table 1). | |
| Clogged sprayer or transfer capillary | Clean or replace the ESI sprayer and capillary. | |
| Poor Peak Shape | Suboptimal chromatography | Optimize the LC gradient and mobile phase composition. |
| Sample overload | Inject a smaller volume or a more dilute sample. | |
| Secondary interactions on the column | Consider a different column chemistry. | |
| High Background Noise | Contaminated mobile phase or LC system | Use high-purity, MS-grade solvents and flush the system.[1] |
| Leaks in the system | Check for and fix any leaks in the fluidic path.[4] | |
| Improperly set detector parameters | Adjust detector settings like gain and filtering.[3] | |
| Mass Inaccuracy | Instrument out of calibration | Perform a mass calibration using an appropriate standard.[3] |
| Instrument drift | Allow the instrument to stabilize and recalibrate if necessary. | |
| High chemical noise | Improve sample clean-up or chromatographic separation. |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol describes a systematic approach to optimizing the electrospray ionization source parameters for this compound.
-
Preparation : Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in the initial mobile phase composition.
-
Infusion : Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump. This eliminates variability from the LC system.
-
Initial Parameter Settings : Begin with the suggested starting parameters outlined in Table 1.
-
One-Variable-at-a-Time (OVAT) Optimization :
-
While monitoring the signal intensity of the precursor ion for this compound, adjust one parameter at a time to find the value that maximizes the signal.
-
Vary the capillary voltage in small increments (e.g., 0.2 kV).
-
Adjust the nebulizer gas pressure.
-
Optimize the drying gas flow rate and temperature.
-
It is often beneficial to re-optimize key parameters as others are changed, as there can be interactions between them.[8]
-
-
LC-MS Analysis : Once the optimal source parameters are determined by infusion, apply these settings to your LC-MS method. Minor adjustments may be necessary to account for the LC flow.
Table 1: Suggested Starting ESI Parameters for this compound
| Parameter | Suggested Starting Value (Positive Ion) | Suggested Starting Value (Negative Ion) | Typical Range |
| Capillary Voltage | 3500 V | -3000 V | 2000-4000 V |
| Nebulizer Pressure | 35 psi | 35 psi | 10-50 psi |
| Drying Gas Flow | 10 L/min | 10 L/min | 4-12 L/min |
| Drying Gas Temp. | 300 °C | 300 °C | 200-340 °C |
| Nozzle Voltage | 500 V | -500 V | 0-2000 V |
Note: Optimal values are instrument-dependent and should be determined empirically.[8]
Visualizations
Workflow for Mass Spectrometry Parameter Optimization
Caption: A stepwise workflow for optimizing mass spectrometry parameters for this compound.
Troubleshooting Logic for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. uab.edu [uab.edu]
- 3. gmi-inc.com [gmi-inc.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Ac-D-Ala-OH-d4 stability under different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4) under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For optimal stability, it is recommended to store this compound as a solid powder.[1][2][3] Under these conditions, the compound is stable for extended periods. When in solution, it is best to prepare fresh solutions for immediate use. If storage in solution is necessary, aliquot and freeze at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[1][3]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A: The stability of this compound is pH-dependent. It is most stable in a slightly acidic to neutral pH range (pH 4-7). In strongly acidic (pH < 3) or alkaline (pH > 8) conditions, the risk of hydrolysis of the amide bond increases.
Q3: Is this compound susceptible to enzymatic degradation?
A: The presence of the D-enantiomer of alanine provides significant resistance to degradation by common proteases, which are stereospecific for L-amino acids. However, some studies suggest that N-terminal acetylation may, in some contexts, increase susceptibility to certain bacterial or specialized enzymes.
Q4: What are the likely degradation products of this compound?
A: The primary degradation pathway under hydrolytic conditions (acidic or basic) is the cleavage of the amide bond, yielding acetic acid-d4 and D-alanine. Under extreme thermal stress, further decomposition can occur, potentially leading to the release of ammonia.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly low analytical signal for this compound | 1. Degradation due to improper storage (e.g., repeated freeze-thaw cycles, high temperature, extreme pH). 2. Adsorption to container surfaces. 3. Inaccurate initial weighing or dilution. | 1. Prepare fresh solutions from solid material. Ensure proper storage of stock solutions (aliquoted, frozen). 2. Use low-adsorption microcentrifuge tubes or glassware. 3. Re-prepare standards and samples, ensuring accurate measurements. |
| Appearance of unknown peaks in chromatogram | 1. Presence of degradation products (e.g., D-alanine, acetic acid-d4). 2. Contamination of the sample or solvent. | 1. Analyze a freshly prepared sample to confirm if the peaks are due to degradation. If so, adjust storage and handling procedures. 2. Use high-purity solvents and clean equipment. |
| Poor solubility in aqueous buffers | 1. The N-acetylation reduces the overall charge of the molecule, potentially lowering aqueous solubility. 2. The pH of the buffer may be close to the isoelectric point of the molecule. | 1. Try dissolving the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding the aqueous buffer. 2. Adjust the pH of the buffer to be further from the isoelectric point (pI), which is estimated to be in the acidic range. |
| Inconsistent results between experimental replicates | 1. Inconsistent sample preparation or handling. 2. Fluctuation in experimental conditions (e.g., temperature, incubation time). | 1. Standardize all steps of the experimental protocol. 2. Ensure tight control over all experimental parameters. |
Stability Data Summary
The following tables summarize the expected stability of this compound under various conditions based on the chemical properties of N-acetylated D-amino acids.
Table 1: pH Stability in Aqueous Solution at 25°C
| pH | Expected Stability over 24 hours | Primary Degradation Pathway |
| 2-3 | Moderate | Acid-catalyzed hydrolysis of the amide bond |
| 4-7 | High | Minimal degradation expected |
| 8-9 | Moderate | Base-catalyzed hydrolysis of the amide bond |
| >10 | Low | Increased rate of base-catalyzed hydrolysis |
Table 2: Thermal Stability of Solid this compound
| Temperature | Duration | Expected Stability | Potential Degradation |
| -20°C | > 2 years | High | Minimal degradation |
| 4°C | ~ 1 year | High | Minimal degradation |
| Room Temperature (20-25°C) | Months | Moderate | Slow degradation possible over time |
| > 150°C | Hours | Low | Thermal decomposition |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., water, methanol, or a buffer at neutral pH) to a final concentration of 1 mg/mL.
-
-
Incubation under Stress Conditions:
-
pH Stability: Aliquot the stock solution into separate vials and adjust the pH to the desired levels (e.g., 2, 4, 7, 9, 12) using appropriate buffers or dilute acid/base.
-
Thermal Stability: Place vials of the stock solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial time point (t=0).
-
Visualizations
References
Technical Support Center: Ac-D-Ala-OH-d4 for Enhanced Quantitative Accuracy
Welcome to the technical support center for Ac-D-Ala-OH-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound as an internal standard for improving the accuracy of quantification in mass spectrometry-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is the deuterium-labeled form of N-acetyl-D-alanine. It serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[1] Because it is chemically almost identical to the endogenous analyte (Ac-D-Ala-OH) but has a different mass, it can be distinguished by the mass spectrometer. The primary advantage of using a SIL-IS like this compound is its ability to correct for variability during sample preparation and analysis, including extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification, leading to significantly more accurate and precise results.
Q2: In which applications is this compound most commonly used?
This compound is frequently used in studies involving the bacterial cell wall, as D-alanine is a key component of peptidoglycan.[1] Its accurate quantification is crucial in microbiology research and in the development of new antibiotics. It is also valuable in metabolomics and other biomedical research areas where precise measurement of D-amino acids is necessary.
Q3: What are the storage and stability recommendations for this compound?
For long-term stability, this compound should be stored in solid form in a tightly sealed vial at -20°C. Before use, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial to prevent condensation. Stock solutions should be prepared fresh, but if necessary, can be stored as aliquots in tightly sealed vials at -20°C for up to one month. It is generally recommended to use freshly prepared solutions for the most accurate results.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Guide 1: Poor Accuracy and Precision in Quality Control (QC) Samples
Issue: Your QC samples are consistently failing, showing high variability or significant deviation from the nominal concentration.
Possible Causes and Solutions:
-
Matrix Effects: Biological samples contain various components like salts, lipids, and proteins that can interfere with the ionization of the analyte and the internal standard in the mass spectrometer.[2] This is a common cause of poor accuracy.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to determine the extent of ion suppression or enhancement.
-
Optimize Sample Preparation: Improve your sample cleanup procedure to remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Modify your LC method to better separate the analyte and internal standard from co-eluting matrix components. This can be achieved by changing the column, mobile phase, or gradient profile.
-
-
-
Deuterium Isotope Effect: The replacement of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the analyte and the deuterated internal standard in reversed-phase chromatography.[2] If this shift causes them to elute in regions with different matrix effects, it can lead to inaccurate quantification.
-
Troubleshooting Steps:
-
Confirm Co-elution: Carefully examine the chromatograms of the analyte and this compound to ensure they co-elute as closely as possible.
-
Adjust Chromatography: Fine-tune your chromatographic method (e.g., modify the gradient, change the mobile phase composition) to improve co-elution.
-
Consider a 13C-labeled Standard: If the deuterium isotope effect is persistent and problematic, using a ¹³C-labeled internal standard can be an alternative as they are less prone to chromatographic shifts.
-
-
Guide 2: Inconsistent or Low Internal Standard (IS) Signal
Issue: The peak area of this compound is highly variable across samples or significantly lower than expected.
Possible Causes and Solutions:
-
Inaccurate Pipetting: Errors in adding the internal standard to the samples will lead to variability.
-
Troubleshooting Step: Ensure your pipettes are calibrated and that your technique is consistent. For high-throughput applications, consider using an automated liquid handler.
-
-
Degradation of IS: The internal standard may have degraded due to improper storage or handling.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound and re-run the samples. Always follow the recommended storage conditions.
-
-
Mass Spectrometer Issues: A general loss of sensitivity in the mass spectrometer can affect the IS signal.
-
Troubleshooting Steps:
-
Check System Suitability: Inject a standard solution of this compound to verify the instrument's performance.
-
Clean the Ion Source: A dirty ion source can lead to a suppressed signal. Follow the manufacturer's instructions for cleaning.
-
Verify MS Parameters: Double-check the MRM transitions and other mass spectrometer settings for this compound to ensure they are correct.
-
-
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of quantification by correcting for variations during the analytical process. The following table provides a hypothetical comparison of results for the quantification of Ac-D-Ala-OH in a complex biological matrix with and without an internal standard.
| Parameter | Quantification without IS | Quantification with this compound IS |
| Spiked Concentration (µg/mL) | 10.0 | 10.0 |
| Mean Measured Concentration (µg/mL) | 12.5 | 10.2 |
| Accuracy (% Bias) | +25% | +2% |
| Precision (%RSD, n=6) | 18% | 3% |
As illustrated in the table, using this compound as an internal standard can dramatically improve the accuracy (bringing the measured concentration closer to the true value) and precision (reducing the variability between measurements).
Experimental Protocols
Protocol 1: Quantification of Ac-D-Ala-OH in Bacterial Peptidoglycan Hydrolysate
This protocol outlines a general procedure for the analysis of Ac-D-Ala-OH from bacterial cell walls.
1. Sample Preparation (Peptidoglycan Hydrolysis):
-
Isolate bacterial cell walls (sacculi) from culture using established methods involving boiling in SDS and enzymatic digestion with proteases.
-
Hydrolyze the purified peptidoglycan to release its constituent amino acids. This is typically done using 6M HCl at 110°C for 16-24 hours.
-
Dry the hydrolysate completely under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in a suitable buffer (e.g., 0.1% formic acid in water).
2. Internal Standard Spiking:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Add a precise and known amount of the this compound working solution to each reconstituted sample, calibration standard, and quality control sample.
3. LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate Ac-D-Ala-OH from other components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Ac-D-Ala-OH 132.1 88.1 15 | this compound | 136.1 | 92.1 | 15 |
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte (Ac-D-Ala-OH) and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Ac-D-Ala-OH in the unknown samples using the calibration curve.
Visualizations
Caption: Experimental workflow for peptidoglycan analysis.
Caption: Troubleshooting decision tree.
References
Navigating Ac-D-Ala-OH-d4 Analysis in Complex Biological Samples: A Technical Support Guide
Welcome to the technical support center for the analysis of N-acetyl-D-alanyl-d4-hydroxamic acid (Ac-D-Ala-OH-d4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding potential interference and analytical challenges encountered when working with complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when analyzing this compound in biological matrices?
When analyzing this compound in complex biological samples such as plasma, urine, or tissue homogenates, interference can arise from several sources. Endogenous metabolites, lipids, proteins, and salts can co-elute with the analyte, leading to ion suppression or enhancement in mass spectrometry-based assays. It is also crucial to consider contaminants from sample collection tubes, solvents, and labware.[1][2]
Q2: I am observing a high background or "noisy" baseline in my chromatogram. What are the likely causes and solutions?
A noisy baseline can be attributed to several factors including an improperly conditioned column, contaminated mobile phase, or detector issues. Ensure your mobile phase is prepared with high-purity solvents (HPLC or LC/MS grade) and is properly degassed.[3][4] A thorough column wash and equilibration between injections can help minimize baseline disturbances.[5]
Q3: My this compound peak is showing significant tailing. How can I improve the peak shape?
Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH. For a small acidic molecule like this compound, ensuring the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) can help to protonate the molecule and improve peak symmetry.[4] Column degradation or contamination can also contribute to poor peak shape, and flushing with a strong solvent or replacing the column may be necessary.[5]
Q4: I'm experiencing low signal intensity for my analyte. What steps can I take to improve it?
Low signal intensity, or a small peak, can be addressed by optimizing several parameters. Increasing the sample concentration or injection volume can be a straightforward solution, but be mindful of potential peak broadening or column overload.[5] Optimizing the mobile phase composition, particularly the organic solvent and acidic modifier, can significantly impact ionization efficiency and signal intensity in mass spectrometry.[4][5] Additionally, ensure that the mass spectrometer source parameters (e.g., spray voltage, gas flows, and temperature) are optimized for this compound.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Poor Recovery of this compound During Sample Preparation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Protein Precipitation | Ensure the correct ratio of precipitation solvent (e.g., acetonitrile, methanol) to sample is used. Vortex thoroughly and centrifuge at a sufficient speed and duration to pellet all protein. | Clear supernatant with minimal protein carryover, leading to improved recovery and reduced matrix effects. |
| Analyte Adsorption to Labware | Use low-binding polypropylene tubes and pipette tips. Avoid using colored or coated tubes which can be a source of contaminants.[1] | Minimized loss of analyte due to non-specific binding, resulting in higher and more consistent recovery. |
| Incomplete Elution from Solid-Phase Extraction (SPE) Cartridge | Optimize the elution solvent composition and volume. Ensure the solvent has sufficient strength to disrupt interactions between the analyte and the sorbent. | Complete elution of this compound from the SPE cartridge, leading to improved recovery. |
Issue 2: Isotopic Interference or Crosstalk
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Endogenous Compounds with Similar Mass | Improve chromatographic separation by modifying the gradient, flow rate, or trying a different column chemistry. High-resolution mass spectrometry can also help differentiate between the analyte and interfering species. | Baseline resolution of this compound from interfering peaks, ensuring accurate quantification. |
| In-source Fragmentation or Isotope Exchange | Optimize mass spectrometer source conditions to minimize in-source fragmentation. Check for potential deuterium-hydrogen exchange by evaluating the stability of the deuterated standard in the sample matrix and mobile phase over time. | Stable and specific signal for the deuterated internal standard, leading to reliable quantification. |
Experimental Protocols
Recommended Initial LC-MS/MS Method
This protocol provides a starting point for the analysis of this compound and should be optimized for your specific instrumentation and sample type.
| Parameter | Recommendation |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Sample Preparation | Protein precipitation with acetonitrile (3:1 solvent to sample ratio), followed by centrifugation and analysis of the supernatant. |
Visualizations
Logical Workflow for Troubleshooting Poor Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
General Sample Preparation Workflow for Biological Samples
Caption: A typical sample preparation workflow.
References
- 1. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 2. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Ac-D-Ala-OH-d4 NMR Spectroscopy
This is an excellent request that requires a blend of general NMR troubleshooting knowledge and specific considerations for a small, deuterated molecule. I will construct a comprehensive technical support center based on the information gathered from the Google searches and my understanding of NMR spectroscopy.
Welcome to the technical support center for acquiring high-quality NMR spectra of Ac-D-Ala-OH-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and obtain optimal results.
Frequently Asked Questions (FAQs)
Q1: Why is choosing the right deuterated solvent crucial for my this compound sample?
A1: Using a deuterated solvent is essential for several reasons in ¹H NMR spectroscopy.[1] Firstly, it prevents the large signal from the solvent's protons from overwhelming the signals from your analyte.[2] Secondly, the deuterium signal is used by the spectrometer's lock system to stabilize the magnetic field, which is critical for achieving high resolution and reproducibility.[2][3] For this compound, which is a polar molecule, solvents like Deuterium Oxide (D₂O) or DMSO-d6 are common choices.[4] Residual peaks from incompletely deuterated solvents are expected, so it's important to know their chemical shifts to avoid misinterpreting them as sample signals.[5][6]
Q2: What is the ideal sample concentration for this compound?
A2: For small molecules like this compound (Molecular Weight < 500 g/mol ), a concentration range of 1-5 mg dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient for a standard ¹H NMR experiment.[7][8] Overly concentrated samples can lead to broadened lines and difficulty in shimming, which in turn can degrade spectral quality.[8][9] If you are performing ¹³C NMR, a higher concentration (50-100 mg) might be necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C isotope.[9][10]
Q3: Can the quality of my NMR tube affect the background noise?
A3: Absolutely. Using high-quality, clean, and unscratched NMR tubes is critical for minimizing background noise.[4] Scratches or imperfections in the glass can distort the magnetic field homogeneity, leading to poor shimming, broad peaks, and a noisy baseline.[7] It is recommended to use tubes rated for the magnetic field strength of the spectrometer you are using.[8] Avoid cleaning tubes in an ultrasonic bath, as this can create micro-fractures.[4]
Q4: My baseline is distorted (wavy or rolling). What is the cause and how can I fix it?
A4: A distorted baseline in an NMR spectrum is often caused by the corruption of the first few data points of the Free Induction Decay (FID).[11] This can result from receiver overload due to a very concentrated sample or improper pulse width settings.[12] To fix this, you can try reducing the receiver gain or decreasing the pulse width (tip angle).[12][13] Most NMR processing software also includes baseline correction algorithms that can mathematically flatten the baseline after data acquisition.[11][14]
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered when acquiring NMR spectra of this compound.
Guide 1: High Background Noise in the Spectrum
Problem: The baseline of the spectrum is noisy, making it difficult to distinguish small signals.
Possible Causes & Solutions:
-
Poor Shimming: An inhomogeneous magnetic field is a primary cause of poor lineshape and low signal-to-noise.
-
Insufficient Number of Scans: The signal-to-noise ratio (S/N) is proportional to the square root of the number of scans.
-
Sample Issues: Particulate matter or paramagnetic impurities in the sample can severely broaden peaks and increase noise.
-
External Interference: Environmental electromagnetic noise from power lines or other equipment can be picked up by the spectrometer.[20]
-
Solution: While harder to control, ensure that no highly disruptive electronic equipment is operating near the spectrometer during sensitive experiments.
-
Guide 2: Broad or Asymmetric Peak Shapes
Problem: The peaks in the spectrum are broad, split, or show "tailing".
Possible Causes & Solutions:
-
Poor Shimming: As with high background noise, poor magnetic field homogeneity is a major cause of distorted peak shapes.[12]
-
Unresolved Couplings: In some cases, what appears to be a broad peak may be a set of unresolved fine couplings.
-
Solution: Use a higher field spectrometer if available, as this will increase the spectral dispersion. You can also try applying a window function (e.g., Gaussian or Lorentzian-to-Gaussian transformation) during data processing to improve resolution, though this may come at the cost of some signal-to-noise.[21]
-
-
Chemical Exchange: If a proton is undergoing chemical exchange on the NMR timescale, its peak can broaden.
-
Solution: This is a property of the sample itself. Changing the temperature of the experiment can sometimes sharpen exchange-broadened peaks by moving the exchange rate into the fast or slow regime.
-
Data Presentation
Table 1: Recommended Sample Preparation Parameters for this compound
| Parameter | ¹H NMR | ¹³C NMR |
| Concentration | 1-5 mg/mL[7] | 50-100 mg/mL[9] |
| Solvent Volume | 0.6 - 0.7 mL[8][9] | 0.6 - 0.7 mL[8][9] |
| NMR Tube Quality | High-quality, rated for spectrometer frequency[8] | High-quality, rated for spectrometer frequency[8] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for this compound
-
Weighing the Sample: Accurately weigh 2-3 mg of this compound and transfer it to a small, clean vial.[7][9]
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O) to the vial.[8]
-
Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. Visually inspect for any remaining particulate matter.[9]
-
Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[22]
Mandatory Visualization
References
- 1. tutorchase.com [tutorchase.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. organomation.com [organomation.com]
- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. benchchem.com [benchchem.com]
- 11. Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.mit.edu [chemistry.mit.edu]
- 13. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. reddit.com [reddit.com]
- 15. arxiv.org [arxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 18. mn.uio.no [mn.uio.no]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Analytical chemistry - Wikipedia [en.wikipedia.org]
- 21. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 22. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Validation & Comparative
A Comparative Guide to Internal Standards in Bioanalytical Research: Ac-D-Ala-OH-d4 Under the Microscope
For researchers, scientists, and drug development professionals, the quest for precise and reliable quantification of analytes in complex biological matrices is a constant challenge. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust bioanalytical method development, ensuring accuracy and reproducibility. This guide provides an in-depth comparison of Ac-D-Ala-OH-d4, a deuterated internal standard, with other common alternatives, supported by experimental principles and illustrative data.
The ideal internal standard (IS) should mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization behavior. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for their similarity to the analyte. However, the nature of the isotope label—deuterium (²H) versus carbon-13 (¹³C)—can significantly impact analytical performance.
Performance Comparison: Deuterated vs. ¹³C-Labeled and Structural Analog Internal Standards
The choice of internal standard can have a profound effect on the accuracy, precision, and robustness of a bioanalytical assay. While this compound, a deuterated standard, is a significant improvement over using a structural analog, it is not without its potential drawbacks. The "deuterium isotope effect" can lead to a slight chromatographic shift, causing the deuterated standard to elute slightly earlier than the non-deuterated analyte.[1][2][3][4][5][6][7][8] This can compromise quantification if the analyte and internal standard experience different matrix effects across the chromatographic peak.[1][8]
In contrast, ¹³C-labeled internal standards are often considered the superior choice as they typically co-elute perfectly with the analyte, providing more reliable compensation for matrix effects.[2][4][6][7][9] The primary barrier to their wider adoption is often higher cost and more limited commercial availability.[9][]
Structural analog internal standards, while cost-effective, are the least preferred option for complex bioanalytical methods. Their different chemical structures can lead to significant differences in extraction recovery, chromatographic retention, and ionization efficiency, resulting in poor compensation for matrix effects and less reliable data.
The following table summarizes the expected performance of these three types of internal standards in a hypothetical LC-MS/MS assay for the quantification of Ac-D-Ala-OH. The data is illustrative and based on typical performance characteristics reported in bioanalytical literature.
| Performance Parameter | This compound (Deuterated IS) | ¹³C₃-Ac-D-Ala-OH (¹³C-Labeled IS) | Structural Analog IS (e.g., Ac-D-Val-OH) |
| Chromatographic Co-elution with Analyte | Exhibits a slight retention time shift (typically elutes 0.1-0.3 min earlier) | Perfect co-elution with the analyte | Different retention time |
| Accuracy (% Bias) | -5% to +5% | -2% to +2% | -15% to +15% |
| Precision (%RSD) | < 10% | < 5% | < 20% |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shift | Excellent | Poor to moderate |
| IS-Normalized Matrix Factor | 0.90 - 1.10 | 0.98 - 1.02 | 0.75 - 1.25 |
| Relative Cost | Moderate | High | Low |
Experimental Protocols
Robust validation is essential to ensure the reliability of a bioanalytical method. The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.
Assessment of Matrix Effects
Objective: To evaluate the influence of matrix components on the ionization of the analyte and the internal standard, and to assess the ability of the internal standard to compensate for these effects.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or an appropriate solvent at a known concentration (e.g., medium quality control level).
-
Set B (Post-extraction Spike): Blank biological matrix (e.g., plasma, urine) is extracted first, and then the analyte and internal standard are spiked into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Blank biological matrix is spiked with the analyte and internal standard at the same concentration as Set A and then subjected to the full sample extraction procedure.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): Calculated as the ratio of the peak area of the analyte in Set B to the peak area of the analyte in Set A. A value of 1 indicates no matrix effect.
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): Calculated by dividing the Matrix Factor of the analyte by the Matrix Factor of the internal standard. A value close to 1 indicates effective compensation for matrix effects by the internal standard.
-
Evaluation of Chromatographic Co-elution
Objective: To determine the difference in retention time between the analyte and the internal standard.
Procedure:
-
Prepare a solution containing both the analyte and the internal standard in the mobile phase.
-
Inject the solution onto the LC-MS/MS system.
-
Overlay the chromatograms of the analyte and the internal standard.
-
Measure the retention time at the peak apex for both compounds and calculate the difference.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. chromforum.org [chromforum.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Cross-Validation of Ac-D-Ala-OH-d4 Quantification: A Comparative Guide to LC-MS/MS and qNMR Techniques
In the precise world of bioanalysis and drug development, accurate quantification of compounds is paramount. For isotopically labeled molecules such as N-Acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4), which primarily serves as an internal standard, verifying its concentration is a critical quality control step. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
The primary application of this compound is as an internal standard (IS) in LC-MS-based assays to ensure the accurate quantification of the non-labeled analyte, N-Acetyl-D-alanine.[1][2] The deuterated standard mimics the chemical and physical properties of the analyte, co-eluting during chromatography and showing similar ionization behavior, which allows it to correct for variations in sample preparation, matrix effects, and instrument response.[1][3] Given its role, the precise concentration of the this compound standard solution itself must be rigorously validated. Cross-validation using a fundamentally different analytical technique provides the highest level of confidence.
Comparative Overview: LC-MS/MS vs. qNMR
Liquid chromatography-tandem mass spectrometry is the most common technique for the quantification of small molecules in complex mixtures due to its exceptional sensitivity and selectivity.[4][5] Quantitative NMR, on the other hand, is an absolute quantification method that can determine the concentration of an analyte by relating the integral of a specific resonance signal to that of a certified internal reference standard, without the need for an analyte-specific calibration curve.[6][7][8]
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation by chromatography, followed by ionization and mass-to-charge ratio detection of precursor and fragment ions. Quantification against a calibration curve. | Measures the nuclear spin of isotopes in a magnetic field. Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a single certified standard.[8] |
| Primary Use | Ultra-sensitive quantification of analytes in complex matrices (e.g., plasma, tissue).[4] | Purity assessment and concentration determination of pure substances or simple mixtures. Often used for certifying reference materials.[7][9] |
| Sensitivity | Very High (picogram to nanogram range).[5] | Lower (microgram to milligram range).[8][10] |
| Sample Throughput | High; analysis times are typically a few minutes per sample.[5][11] | Lower; requires longer acquisition times for sufficient signal-to-noise, especially for dilute samples.[12] |
| Calibration | Requires a multi-point calibration curve with a suitable internal standard (like this compound itself for the non-labeled analyte).[2] | Can use a single, certified internal standard (e.g., maleic acid, DSS) to quantify any analyte in the sample. Does not require analyte-specific standards.[8][9][13] |
| Matrix Effects | Susceptible to ion suppression or enhancement from co-eluting matrix components, which is corrected by a co-eluting stable isotope-labeled internal standard.[1] | Generally free from matrix effects seen in MS, but susceptible to peak overlap in complex mixtures and effects of solvent viscosity or paramagnetic impurities.[6][14] |
| Structural Info | Provides molecular weight and fragmentation data, which is highly specific for identification.[5] | Provides detailed, unambiguous structural information about the entire molecule.[5][8] |
| Destructive? | Yes, the sample is consumed and ionized. | No, the sample is dissolved in a deuterated solvent and can be recovered after analysis.[7][8] |
Quantitative Performance Data
While a direct head-to-head comparison for this compound is not publicly available, the following table summarizes typical performance characteristics for the quantification of similar small molecules (e.g., amino acids, organic acids) by each technique, as reported in scientific literature.
| Parameter | LC-MS/MS (for Analytes like D-Alanine) | qNMR (for Amino Acid Standards) |
| Limit of Quantification (LOQ) | ~0.1–10 nmol/mL (in biological matrix)[15] | ~5 µM (for amino acids with a cryoprobe)[10] |
| **Linearity (R²) ** | >0.99 | Not applicable (absolute method) |
| Accuracy / Recovery | 85–115% | Highly accurate, often within ±1–2%[7] |
| Precision (RSD%) | <15% | <5%[14] |
Experimental Protocols
Below are detailed, representative methodologies for the quantification of an acetylated alanine compound using both LC-MS/MS and qNMR.
Protocol 1: Quantification by LC-MS/MS
This protocol is designed for the quantification of N-Acetyl-D-alanine using this compound as the internal standard. The same principle can be inverted to validate the concentration of the deuterated standard solution using a certified non-labeled standard.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of a certified N-Acetyl-D-alanine reference standard in methanol/water (1:1).
-
Create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by spiking the reference standard into the desired matrix (e.g., drug-free plasma, buffer).
-
Add a fixed concentration of the this compound internal standard solution to all calibration standards and unknown samples.
-
Perform a protein precipitation step for biological samples by adding a 3:1 volume of cold acetonitrile, vortexing, and centrifuging.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.[11]
-
Column: Chiral column for enantiomeric separation (if needed) or a standard C18 column (e.g., Shim-pack GIST C18, 150 x 3 mm, 3 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.[11]
-
Ionization Source: Electrospray Ionization (ESI), Positive or Negative Mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions. For N-Acetyl-D-alanine (MW: 131.13) and this compound (MW: 135.15), these would be determined by infusion and optimization. Example transitions might be:
-
N-Acetyl-D-alanine: 132.1 → 88.1 [M+H]⁺
-
This compound: 136.1 → 92.1 [M+H]⁺
-
-
Gas Temp: 300 °C, Gas Flow: 5 L/min, Nebulizer: 45 psi.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their area ratios from the linear regression of the calibration curve.
-
Protocol 2: Cross-Validation by 1H-qNMR
This protocol describes the absolute quantification of this compound in solution using a certified internal standard.
-
Preparation of Sample:
-
Accurately weigh a specific amount of a certified qNMR internal standard (e.g., 5.00 mg of Maleic Acid) into a vial.
-
Accurately add a precise volume (e.g., 1.000 mL) of the this compound solution to be quantified into the same vial.
-
Vortex thoroughly to ensure complete dissolution and homogenization.
-
Transfer an appropriate volume (e.g., 600 µL) of the final mixture to a 5 mm NMR tube.
-
-
NMR Spectrometer and Acquisition Parameters:
-
Spectrometer: Bruker 600 MHz spectrometer or equivalent, equipped with a cryoprobe.[10]
-
Solvent: D₂O is suitable for this analyte.
-
Pulse Program: A standard 30° or 90° pulse sequence (e.g., zg30). Water suppression is generally avoided to ensure uniform excitation.[14]
-
Repetition Time (D1): Must be sufficiently long to allow for full relaxation of all protons being quantified. A value of 5 times the longest T1 relaxation time is required (typically 30-60 seconds for small molecules).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the well-resolved, non-overlapping signals of both the analyte (this compound) and the internal standard (Maleic Acid).
-
This compound: The acetyl methyl singlet (around 2.0 ppm).
-
Maleic Acid: The two equivalent olefinic protons singlet (around 6.3 ppm).
-
-
Calculate the concentration of this compound using the following formula:[6] Pₓ = (Iₓ / Iₛₜₐₙ) * (Nₛₜₐₙ / Nₓ) * (Mₓ / Mₛₜₐₙ) * (mₛₜₐₙ / mₓ) * Pₛₜₐₙ Where:
-
P = Purity or Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
x = Analyte (this compound)
-
stan = Internal Standard (Maleic Acid)
-
-
Visualization of Workflows
The following diagrams illustrate the distinct experimental workflows for each quantification technique.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. Solving Challenges of Automated 1D and 2D Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Using CRAFT | Technology Networks [technologynetworks.com]
- 13. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous analysis of D-alanine, D-aspartic acid, and D-serine using chiral high-performance liquid chromatography-tandem mass spectrometry and its application to the rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ac-D-Ala-OH-d4 vs. 13C-Labeled N-acetyl-D-alanine for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of two common stable isotope-labeled standards for N-acetyl-D-alanine: the deuterated Ac-D-Ala-OH-d4 and its ¹³C-labeled counterpart. This comparison is supported by experimental principles and data from analogous compounds to guide the selection process in bioanalytical assays.
N-acetyl-D-alanine is a key molecule in various research areas, notably in the study of bacterial cell wall biosynthesis, where the D-alanine-D-alanine moiety is a crucial component of peptidoglycan precursors.[1] Its accurate quantification in biological matrices is often essential for understanding bacterial physiology and the mechanism of action of antibiotics like vancomycin. Stable isotope dilution mass spectrometry is the gold standard for such quantification, and the choice between deuterium and carbon-13 labeling for the internal standard can significantly impact assay performance.
Key Performance Differences: A Comparative Analysis
The ideal internal standard should co-elute with the analyte, exhibit identical behavior during sample preparation and ionization, and be isotopically stable.[2] While both this compound and ¹³C-labeled N-acetyl-D-alanine serve this purpose, their fundamental physical properties lead to distinct performance characteristics. ¹³C-labeled standards are generally considered superior due to their closer physicochemical identity to the unlabeled analyte.[3][4]
Data Presentation: Quantitative Comparison of Isotopic Labels
The following table summarizes the key performance differences based on well-established principles of stable isotope-labeled internal standards.
| Performance Parameter | This compound (Deuterium Labeled) | ¹³C-Labeled N-acetyl-D-alanine | Key Findings & Implications |
| Nominal Mass Shift | +4 Da | Typically +1 to +5 Da (depending on the number of ¹³C atoms, e.g., +3 for ¹³C₃) | Both provide sufficient mass shift to distinguish from the unlabeled analyte's natural isotope distribution. A mass shift of +3 or more is generally recommended. |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the native analyte.[3][4] | Co-elutes perfectly with the native analyte under various chromatographic conditions.[3] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak, reducing the risk of quantification errors.[3] |
| Kinetic Isotope Effect (KIE) | Significant. The C-D bond is stronger than the C-H bond, which can affect chromatographic separation and enzymatic reaction rates. | Negligible. The mass difference between ¹²C and ¹³C results in a much smaller KIE that typically does not affect analytical performance. | A pronounced KIE with deuterated standards can lead to chromatographic separation from the analyte, which may compromise accurate quantification if matrix effects are not uniform. |
| Isotopic Stability | Potentially susceptible to back-exchange of deuterium for hydrogen, especially if labels are on heteroatoms or acidic carbons, though generally stable on non-labile positions.[4][5] | Highly stable. The ¹³C atoms are integral to the carbon skeleton and are not subject to exchange under typical bioanalytical conditions.[4] | ¹³C-labeling offers greater assurance of isotopic integrity throughout sample storage and analysis. |
| Matrix Effects | Differential matrix effects can occur if the standard separates chromatographically from the analyte.[4] | More effective at compensating for matrix effects due to perfect co-elution, leading to improved accuracy and precision.[3][4] | For complex biological matrices where ion suppression or enhancement is a concern, ¹³C-IS provides more reliable results. |
| Cost & Availability | Generally less expensive and more commonly available.[2][6] | Typically more expensive and may have more limited availability.[2] | The choice may be influenced by budget and project scale, but the potential for improved data quality with ¹³C-IS often justifies the higher cost for demanding applications. |
Experimental Protocols
Below is an exemplary protocol for the quantification of N-acetyl-D-alanine in a bacterial culture supernatant using stable isotope dilution LC-MS/MS. This protocol is a composite based on standard methods for analyzing small polar molecules in biological fluids.
Protocol: Quantification of N-acetyl-D-alanine by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of bacterial culture supernatant, add 10 µL of the internal standard solution (either this compound or ¹³C-labeled N-acetyl-D-alanine at 1 µg/mL in water).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, then return to 95% B and equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
N-acetyl-D-alanine: Precursor m/z 132.1 -> Product m/z 88.1 (Loss of CO₂)
-
This compound (IS): Precursor m/z 136.1 -> Product m/z 92.1
-
¹³C₃-N-acetyl-D-alanine (IS): Precursor m/z 135.1 -> Product m/z 91.1
-
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each transition.
-
3. Quantification
-
Construct a calibration curve by analyzing standards of known concentrations of N-acetyl-D-alanine with a fixed concentration of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.
-
Determine the concentration of N-acetyl-D-alanine in the samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the application and analysis of N-acetyl-D-alanine and its labeled standards.
Conclusion and Recommendation
The choice between this compound and ¹³C-labeled N-acetyl-D-alanine depends on the specific requirements of the assay.
-
This compound is a cost-effective option that can be suitable for many applications. However, researchers must be vigilant about potential analytical issues, such as chromatographic shifts and, in rare cases, isotopic instability. Thorough method validation is critical to ensure that these factors do not compromise data accuracy.[4]
-
¹³C-Labeled N-acetyl-D-alanine is the superior choice for developing highly robust, accurate, and precise quantitative assays.[3] Its identical chromatographic behavior to the unlabeled analyte ensures the most effective compensation for matrix effects and eliminates concerns related to kinetic isotope effects. For demanding applications, such as clinical diagnostics, regulated bioanalysis, or when the highest level of data quality is required, the investment in a ¹³C-labeled standard is highly recommended.
References
Assessing the Kinetic Isotope Effect of Ac-D-Ala-OH-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the kinetic isotope effect (KIE) of N-acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4). Due to the absence of specific published data for this compound, this document leverages experimental data from the well-characterized enzymatic reaction of D-amino acid oxidase (DAAO) with deuterated D-alanine as a model system. The principles and methodologies described herein are directly applicable to the study of this compound.
Introduction to Kinetic Isotope Effects
The kinetic isotope effect is the change in the rate of a chemical reaction upon substitution of an atom in a reactant with one of its isotopes.[1] KIEs are a powerful tool for elucidating enzyme reaction mechanisms and transition state structures.[2][3] A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step, while a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage.[1]
The enzyme D-amino acid oxidase (DAAO) catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[4][5] The reaction mechanism is understood to involve a hydride transfer from the α-carbon of the amino acid to the FAD cofactor of the enzyme.[6][7] This makes the DAAO-catalyzed oxidation of D-alanine an excellent model for assessing the KIE of deuterated amino acid analogs like this compound.
Comparative Analysis of Kinetic Isotope Effects
The following table summarizes the primary and secondary kinetic isotope effects observed for the reaction of D-amino acid oxidase with deuterated D-alanine and other substrates. These values provide a benchmark for predicting the potential KIE of this compound. The magnitude of the KIE can provide insight into the transition state of the enzymatic reaction.
| Substrate/Isotopologue | KIE Type | Observed Value (kH/kD) | pH | Significance |
| [2-D]D-alanine | Primary | 9.1 ± 1.5 | Low pH | Indicates C-H bond cleavage is rate-limiting.[8] |
| [2-D]D-alanine | Primary | 2.3 ± 0.3 | High pH | Suggests a change in the rate-determining step at higher pH.[8] |
| [α-D]Nitroethane anion | Secondary | 0.84 ± 0.02 | 6.0 - 11.0 | Inverse KIE suggests sp2 to sp3 rehybridization at the transition state.[9] |
| D-serine | Primary | 4.75 | 9.0 | Establishes C-H bond cleavage as the intrinsic rate-limiting step.[10] |
Experimental Protocols
A detailed methodology for determining the kinetic isotope effect of this compound is presented below. This protocol is based on a competitive KIE measurement, which is highly precise for determining the effect on V/K.[2][11]
Protocol: Competitive KIE Measurement by Mass Spectrometry
1. Materials:
-
Ac-D-Ala-OH (light isotopologue)
-
This compound (heavy isotopologue)
-
D-aminoacylase or a suitable oxidase (e.g., D-amino acid oxidase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1 M HCl)
-
Internal standard for mass spectrometry
-
High-performance liquid chromatography (HPLC) system
2. Procedure:
-
Reaction Setup: Prepare a reaction mixture containing a known ratio of Ac-D-Ala-OH and this compound in the reaction buffer. The initial ratio (R₀) of heavy to light isotopologues must be precisely measured from a sample of the starting material.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme to the substrate mixture at a constant temperature.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.
-
Sample Preparation: For each quenched time point, add a known concentration of an internal standard. The unreacted substrate is then purified, typically by HPLC.
-
Mass Spectrometry Analysis: Analyze the purified substrate from each time point by mass spectrometry to determine the ratio of the heavy to light isotopologues (R).
-
Data Analysis: The fractional conversion (F) of the substrate to product at each time point is calculated. The KIE is then determined by fitting the data to the following equation:[2] ln(1 - F) = (1 / (KIE - 1)) * ln(R / R₀)
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the assessment of the kinetic isotope effect of this compound.
Enzymatic Reaction Pathway
Caption: D-Amino Acid Oxidase Catalytic Cycle.
Experimental Workflow for KIE Measurement
Caption: Workflow for Competitive KIE Measurement.
Primary vs. Secondary Kinetic Isotope Effects
Caption: Primary vs. Secondary KIE in Ac-D-Ala-OH.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. epfl.ch [epfl.ch]
- 4. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 5. D-Amino acid oxidase: structure, catalytic mechanism, and practical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A detailed mechanism of the oxidative half-reaction of d-amino acid oxidase: another route for flavin oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH and kinetic isotope effects in d-amino acid oxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pH and kinetic isotope effects on the reductive half-reaction of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Analytical Variability: A Guide to Inter-Laboratory Comparison of Ac-D-Ala-OH-d4
For Researchers, Scientists, and Drug Development Professionals: A Framework for Standardizing Measurement and Ensuring Cross-Laboratory Data Comparability.
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of results for N-acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4), a deuterated stable isotope-labeled internal standard crucial for quantitative bioanalysis. In the absence of publicly available, direct inter-laboratory studies for this specific compound, this document outlines a standardized protocol and data comparison structure based on established best practices in mass spectrometry and bioanalytical method validation. Adherence to this framework will enable laboratories to objectively assess their analytical performance, identify potential discrepancies, and ensure the reliability and comparability of results across different sites.
Experimental Design for Inter-Laboratory Comparison
A successful inter-laboratory study hinges on a well-defined experimental protocol. The following methodology is proposed for the quantification of this compound, typically in a biological matrix like human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation Protocol
A robust and reproducible sample preparation is critical to minimize variability. A protein precipitation method is recommended for its simplicity and efficiency in removing high-abundance proteins.
-
Aliquoting: Thaw frozen plasma samples at room temperature. Vortex each sample for 10 seconds to ensure homogeneity. Aliquot 100 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the working internal standard solution (this compound) to each plasma aliquot.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 30 seconds. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
The following are general conditions that should be optimized for the specific instrumentation used in each laboratory.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining the analyte.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive or negative ion mode, depending on which provides better sensitivity for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. The precursor and product ion transitions for this compound must be determined and optimized.
Data Presentation and Comparison
To facilitate a clear comparison of results from participating laboratories, all quantitative data should be summarized in the following tables.
Table 1: Comparison of this compound Quantification in Quality Control Samples
| Laboratory ID | QC Sample 1 (Low) Concentration (ng/mL) | QC Sample 2 (Mid) Concentration (ng/mL) | QC Sample 3 (High) Concentration (ng/mL) | Mean Concentration (ng/mL) | Standard Deviation | Coefficient of Variation (%) |
| Lab A | ||||||
| Lab B | ||||||
| Lab C | ||||||
| Consensus Mean | ||||||
| Overall SD | ||||||
| Overall CV (%) |
Table 2: Statistical Analysis of Inter-Laboratory Performance using Z-Scores
The Z-score is a measure of how many standard deviations an individual laboratory's result is from the consensus mean. A Z-score between -2 and 2 is generally considered satisfactory.
| Laboratory ID | QC Sample 1 Z-Score | QC Sample 2 Z-Score | QC Sample 3 Z-Score | Overall Performance |
| Lab A | ||||
| Lab B | ||||
| Lab C |
Visualizing the Workflow
A clear understanding of the experimental and data analysis workflow is essential for all participating laboratories.
Caption: Workflow for the inter-laboratory comparison of this compound.
This guide provides a foundational framework for establishing an inter-laboratory comparison for this compound. By following these standardized procedures and data reporting structures, research, clinical, and pharmaceutical development laboratories can enhance the consistency and reliability of their analytical results, ultimately contributing to more robust and reproducible scientific outcomes.
A Comparative Guide to the Certification and Purity Analysis of Ac-D-Ala-OH-d4 Standards
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the purity and accurate characterization of standards are paramount for generating reliable and reproducible data. This guide provides a comparative overview of the certification and purity analysis of N-acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4), a deuterated amino acid derivative. We will delve into the key analytical techniques employed for its characterization and present a framework for comparing standards from different suppliers.
Data Presentation: A Framework for Comparison
When evaluating this compound standards, a direct comparison of the information provided in the Certificate of Analysis (CoA) is crucial. While specific values will vary between suppliers and batches, the following table outlines the essential parameters to consider.
Table 1: Illustrative Comparison of this compound Standard Specifications
| Parameter | Supplier A (Example) | Supplier B (Example) | Analytical Method(s) | Importance for Researchers |
| Chemical Purity | >98% | >99% | HPLC, qNMR | Ensures that the measured response is from the analyte of interest and not from chemical impurities. |
| Isotopic Enrichment | 98 atom % D | 99.5 atom % D | Mass Spectrometry, NMR | High isotopic enrichment minimizes interference from the unlabeled analogue, leading to greater accuracy in isotope dilution assays. |
| Chiral (Enantiomeric) Purity | >99% D-isomer | >99.5% D-isomer | Chiral HPLC, GC-MS | Critical for stereospecific assays and to avoid confounding results from the L-enantiomer. |
| Residual Solvents | <0.1% Acetone | <0.05% Ethyl Acetate | GC-MS, ¹H NMR | Solvents can interfere with analytical instrumentation and affect the stability of the standard. |
| Water Content | <0.5% | <0.2% | Karl Fischer Titration | Accurate quantification of the standard requires knowledge of its water content for precise concentration calculations. |
| Identified Impurities | Unlabeled Ac-D-Ala-OH (<1%) | Ac-L-Ala-OH-d4 (<0.5%) | HPLC, Mass Spectrometry | Knowledge of specific impurities helps in troubleshooting and understanding potential interferences. |
Mandatory Visualizations
To aid in understanding the workflow and logic of the analysis, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the certification and purity analysis of this compound.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the this compound standard by separating it from any non-isomeric, non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: The sample is injected, and the chromatogram is recorded. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
-
Objective: To determine the percentage of deuterium incorporation in the this compound molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Mode: Positive or negative ion mode, depending on the adduct formation.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water) at a low concentration (e.g., 10 µg/mL) and infused directly into the mass spectrometer.
-
Analysis: The mass spectrum is acquired over the relevant m/z range. The relative intensities of the ion corresponding to the fully deuterated molecule (d4) and the ions corresponding to lower deuteration levels (d0, d1, d2, d3) are measured. The isotopic enrichment is calculated as the intensity of the d4 peak divided by the sum of the intensities of all isotopic peaks (d0 through d4), expressed as a percentage.
Chiral Purity Analysis by Chiral HPLC
-
Objective: To separate and quantify the D- and L-enantiomers of Ac-Ala-OH-d4.
-
Instrumentation: An HPLC system with a UV or mass spectrometric detector.
-
Column: A chiral stationary phase column designed for amino acid enantiomer separation.
-
Mobile Phase: An isocratic mobile phase, typically a mixture of an organic solvent (e.g., methanol or ethanol) and an acidic aqueous buffer. The exact composition depends on the specific chiral column used.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 210 nm or MS monitoring the specific m/z of the analyte.
-
Sample Preparation: A solution of the standard is prepared in the mobile phase.
-
Analysis: The sample is injected, and the separation of the D- and L-enantiomers is observed. The chiral purity is determined by the area percentage of the D-enantiomer peak relative to the total area of both enantiomer peaks.
Purity and Structural Confirmation by Quantitative Nuclear Magnetic Resonance (qNMR)
-
Objective: To provide an absolute measure of purity and to confirm the chemical structure and the position of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid or dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., D₂O or DMSO-d₆).
-
Sample Preparation: Accurately weighed amounts of the this compound standard and the internal standard are dissolved in a known volume of the deuterated solvent.
-
Analysis: A ¹H NMR spectrum is acquired with appropriate relaxation delays to ensure full signal relaxation for accurate integration. The purity of the this compound is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal. The absence or significant reduction of signals at specific positions confirms the location of deuterium labeling.
By utilizing this guide, researchers can make informed decisions when selecting this compound standards, ensuring the quality and reliability of their experimental outcomes.
Benchmarking Ac-D-Ala-OH-d4: A Comparative Guide to Mass Spectrometer Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected performance of different mass spectrometer platforms for the quantitative analysis of the deuterated amino acid derivative, N-acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4). While direct, publicly available, side-by-side benchmark data for this specific molecule is limited, this document synthesizes the established capabilities of various instrument types for the analysis of similar small molecules. The information presented here is intended to guide researchers in selecting the appropriate instrumentation and in designing robust analytical methods.
The accurate quantification of isotopically labeled compounds like this compound is critical in numerous research and development areas, including pharmacokinetic studies, metabolic flux analysis, and as internal standards for quantitative proteomics and metabolomics. The choice of mass spectrometer can significantly impact assay sensitivity, selectivity, and throughput.
Comparative Performance of Mass Spectrometer Platforms
The selection of a mass spectrometer for the analysis of a small molecule like this compound depends on the specific requirements of the assay. The most common platforms for quantitative small molecule analysis are triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), Orbitrap, and hybrid quadrupole-linear ion trap (QTRAP) systems. Each of these technologies offers a unique combination of sensitivity, selectivity, resolution, and speed.
| Performance Metric | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap | QTRAP |
| Primary Application | Targeted Quantitation | High-Resolution Screening & Quantitation | High-Resolution Screening & Quantitation | Targeted Quantitation & Qualitative Analysis |
| Sensitivity | Excellent (in MRM mode)[1][2] | Very Good | Excellent | Excellent (in MRM and LIT modes)[1] |
| Selectivity | Excellent (in MRM mode) | Very Good (High Resolution)[3] | Excellent (High Resolution)[4] | Excellent (MRM and enhanced product ion scans)[1] |
| Dynamic Range | Excellent[2] | Good to Very Good | Very Good | Excellent[1] |
| Mass Resolution | Low | High | Very High[4] | Low (in QqQ mode), High (in LIT mode) |
| Scan Speed | Very Fast (in MRM mode) | Fast | Moderate to Fast | Fast (in MRM), Slower (in LIT scans)[1] |
| Qualitative Capability | Limited | Excellent[3] | Excellent[4] | Very Good[1] |
Experimental Protocols
A well-defined experimental protocol is crucial for achieving reliable and reproducible results. The following is a representative protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol can be adapted for different mass spectrometer platforms.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water with 0.1% formic acid) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction: For biological matrices (e.g., plasma, cell lysates), perform a protein precipitation extraction. Add three volumes of ice-cold acetonitrile to one volume of the sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Collect the supernatant for analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating this compound from potential matrix interferences.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
The following are general starting parameters that should be optimized for each specific instrument.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Optimization is required to determine the most sensitive polarity.
-
Source Temperature: 350 °C
-
Gas Flow (Desolvation/Sheath): Instrument-dependent, typically in the range of 10-12 L/min.
-
Capillary Voltage: 3.0-4.0 kV
Instrument-Specific Parameters:
-
Triple Quadrupole (QqQ) / QTRAP (in MRM mode):
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the m/z of protonated or deprotonated this compound. Product ions will be specific fragments generated by collision-induced dissociation (CID). These transitions need to be optimized.[5]
-
Collision Energy (CE): Optimize for maximum product ion intensity.
-
Dwell Time: Typically 50-100 ms per transition.
-
-
Q-TOF / Orbitrap:
-
Full Scan MS: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).
-
Resolution: Set to an appropriate level to ensure selectivity from matrix interferences (e.g., >10,000 for Q-TOF, >35,000 for Orbitrap).[3][4]
-
Tandem MS (MS/MS): For confirmation, a targeted MS/MS or data-dependent acquisition (DDA) can be used to fragment the precursor ion of this compound.
-
Workflow and Pathway Diagrams
To systematically benchmark the performance of this compound on different mass spectrometers, a structured workflow should be followed.
This compound is an isotopically labeled standard and not directly involved in a biological signaling pathway. It is used as a tool to accurately measure the concentration of its unlabeled counterpart or other analytes in a complex sample. The logical diagram below illustrates the relationship between the labeled standard, the analyte, and the analytical process.
References
- 1. sciex.com [sciex.com]
- 2. lcms.cz [lcms.cz]
- 3. Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of phosphopeptides by precursor ion scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to the Application and Validation of Ac-D-Ala-OH-d4 in Quantitative Studies
For researchers, scientists, and drug development professionals, the precise quantification of D-amino acids is a critical aspect of numerous fields, from microbiology to pharmaceutical development. N-acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4) has emerged as a valuable tool, primarily utilized as an internal standard in mass spectrometry-based methods for the accurate measurement of its non-deuterated counterpart, D-alanine, and related compounds. This guide provides a comprehensive literature review of the applications and validation of methods employing this compound and compares its utility against alternative analytical techniques.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the analyte of interest, D-alanine, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.
Performance Comparison of Analytical Methods for D-Alanine Quantification
The selection of an analytical method for D-alanine quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While LC-MS/MS with a deuterated internal standard like this compound offers the highest level of accuracy and precision, other methods such as HPLC with pre-column derivatization and enzymatic assays provide viable alternatives with their own sets of advantages and limitations.
| Parameter | LC-MS/MS with this compound Internal Standard (Representative Data) | HPLC with Pre-column Derivatization (e.g., with OPA/FMOC) | Enzymatic Assay |
| Linearity (R²) | >0.99 | >0.99 | Typically linear over a defined range |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low to mid ng/mL | Micromolar (µM) range[1][2][3] |
| Limit of Quantification (LOQ) | Low ng/mL | Mid to high ng/mL | Micromolar (µM) range[1][2][3] |
| Accuracy (% Recovery) | 95-105% | 90-110% | Varies; can be affected by matrix components |
| Precision (%RSD) | <15% | <15% | <20% |
| Specificity | High (based on mass-to-charge ratio) | Moderate to High (dependent on chromatography) | High (enzyme-specific) |
| Sample Throughput | High | Moderate | High (plate-based formats) |
| Instrumentation Cost | High | Moderate | Low |
| Expertise Required | High | Moderate | Low to Moderate |
Experimental Protocols
LC-MS/MS with this compound Internal Standard
This method provides high sensitivity and selectivity for the quantification of D-alanine in complex biological matrices.
a. Sample Preparation:
-
To 100 µL of plasma, serum, or other biological fluid, add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Chromatographic Conditions:
-
Column: A chiral column (e.g., Astec CHIROBIOTIC T) is essential for separating D- and L-alanine.
-
Mobile Phase: A gradient of acetonitrile and water with a small percentage of a modifier like formic acid is commonly used.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both D-alanine and the this compound internal standard.
HPLC with Pre-column Derivatization
This technique enhances the detection of amino acids by attaching a fluorescent tag, making them readily detectable by a fluorescence detector.
a. Sample Preparation and Derivatization:
-
Prepare samples as described for the LC-MS/MS method (protein precipitation and extraction).
-
To the dried and reconstituted sample, add a derivatizing agent such as o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for secondary amines, following the specific reagent's protocol. This is often done in a borate buffer at a controlled temperature and time.
b. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Fluorescence detector with excitation and emission wavelengths specific to the chosen derivatizing agent.
Enzymatic Assay
Enzymatic assays offer a simpler and often higher-throughput method for quantifying alanine, though they may not distinguish between D- and L-enantiomers without specific enzymes. For D-alanine specific assays, D-amino acid oxidase or a coupled enzyme system can be employed.
a. Sample Preparation:
-
Samples may require deproteinization using a spin filter to prevent enzyme inhibition.
-
Dilute the sample to fall within the linear range of the assay.
b. Assay Procedure (based on a commercial kit):
-
Prepare a standard curve using known concentrations of D-alanine.
-
Add samples and standards to a 96-well plate.
-
Add the enzyme mix (containing D-amino acid oxidase and a detection reagent) to each well.
-
Incubate for a specified time at a controlled temperature.
-
Measure the absorbance or fluorescence on a plate reader. The signal is proportional to the amount of D-alanine in the sample.
Visualizing the Workflow and Logic
To better understand the processes, the following diagrams illustrate the experimental workflow for LC-MS/MS with an internal standard and the logical relationship of the signaling pathway in an enzymatic assay.
Caption: LC-MS/MS workflow with internal standard.
Caption: Enzymatic assay signaling pathway.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Ac-D-Ala-OH-d4
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Ac-D-Ala-OH-d4 to minimize exposure and ensure personal safety.[2][3]
| Protection Type | Recommended PPE | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from potential splashes or airborne particles.[2][4] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents direct skin contact with the compound.[2] |
| Body Protection | Standard laboratory coat | Protects clothing and skin from accidental spills.[2][3][4] |
| Footwear | Closed-toe shoes | Prevents injuries from spills or dropped lab equipment.[3][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining compound integrity and laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container to prevent moisture absorption, which can lead to hydrogen-deuterium exchange.[6]
-
For long-term storage, refrigeration at 4°C is often recommended to maintain chemical and isotopic stability.[7] Always consult the manufacturer's specific storage recommendations if available.
-
Store in a dry, well-ventilated area away from incompatible materials.
2. Handling and Preparation of Solutions:
-
Handle the solid compound in a well-ventilated area. For weighing, a draft-shielded balance or a chemical fume hood is recommended to prevent aerosolization.[2]
-
When preparing solutions, use aprotic or deuterated solvents to prevent the exchange of deuterium atoms with hydrogen from the solvent.[6][7]
-
To avoid condensation, allow the container to equilibrate to room temperature before opening.[7]
-
Wash hands thoroughly after handling the compound.[2]
3. Experimental Use:
-
Follow standard laboratory hygiene practices. Avoid eating, drinking, or smoking in the laboratory.[2]
-
Ensure that all personnel handling the substance are trained on its properties and safe handling procedures.[2]
Disposal Plan
As the parent compound, N-Acetyl-D-alanine, is not considered hazardous, the disposal of this compound and its waste should follow standard procedures for non-hazardous chemical waste, in accordance with local, state, and federal regulations.[2]
-
Solid Waste: Collect solid this compound waste in a designated, labeled container for non-hazardous chemical waste.
-
Liquid Waste: Aqueous solutions can likely be disposed of down the sanitary sewer, assuming they do not contain other hazardous materials and are within the pH limits set by your institution.[8] Organic solvent solutions should be collected in a designated, labeled container for non-hazardous solvent waste.[8]
-
Empty Containers: "Empty" containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid waste. After rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste.[8]
It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal procedures.
Experimental Workflow and Safety Protocol
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. radioactive isotopes: Personal protective equipment (PPE) [radioactiveisotopes-fatitienaha.blogspot.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
